5-Benzyloxy-1H-indole-2-boronic acid
Description
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Properties
IUPAC Name |
(5-phenylmethoxy-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO3/c18-16(19)15-9-12-8-13(6-7-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17-19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDOJFCOBUGCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Benzyloxy-1H-indole-2-boronic acid chemical structure and properties
Topic: 5-Benzyloxy-1H-indole-2-boronic acid: Chemical Structure, Synthesis, and Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This compound (and its stable N-protected surrogates) represents a critical class of heteroaryl organometallic reagents in modern medicinal chemistry. Structurally, it combines the privileged indole pharmacophore with a versatile boronic acid handle at the C2 position, enabling the rapid construction of complex biaryl scaffolds via Suzuki-Miyaura cross-coupling.
The 5-benzyloxy substitution is particularly strategic; it serves as a masked hydroxyl group—a common hydrogen-bond donor in kinase inhibitors and GPCR ligands—allowing for late-stage diversification after the carbon-carbon bond-forming step. This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and handling requirements to mitigate common instability issues associated with C2-indolyl boronic acids.
Chemical Constitution & Properties[1][2][3]
The free acid form of indole-2-boronic acid is inherently unstable due to rapid protodeboronation. Consequently, this compound is almost exclusively synthesized, stored, and utilized as its N-protected derivative (typically N-Boc or N-SO₂Ph). The data below reflects the commercially viable N-Boc protected form, which is the standard reagent for bench scientists.
Table 1: Physicochemical Profile (N-Boc Derivative)
| Property | Data / Description |
| Systematic Name | [1-(tert-butoxycarbonyl)-5-(benzyloxy)-1H-indol-2-yl]boronic acid |
| CAS Number | 850568-62-6 |
| Molecular Formula | C₂₀H₂₂BNO₅ |
| Molecular Weight | 367.21 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, DMF, THF, CH₂Cl₂; Insoluble in water |
| pKa (Boronic Acid) | ~8.5–9.0 (Estimated) |
| Stability | Hygroscopic; prone to dehydration (boroxine formation) and protodeboronation under acidic conditions.[1] |
Structural Analysis[4][5]
-
Indole Core: Electron-rich heteroaromatic system. The C2 position is nucleophilic but requires activation (lithiation) for borylation.
-
5-Benzyloxy Group: An electron-donating alkoxy substituent. It increases electron density in the benzene ring of the indole, potentially making the C2 position slightly less acidic and requiring stronger bases (e.g., LDA) for deprotonation compared to electron-deficient indoles.
-
Boronic Acid: Exists in equilibrium with its trimeric anhydride (boroxine). This equilibrium is driven by moisture and does not affect reactivity in Suzuki couplings, provided the stoichiometry is adjusted.
Synthesis & Preparation Protocol
Causality & Logic: Direct borylation of unprotected indole is inefficient due to the acidity of the N-H proton (pKa ~16). The protocol below utilizes a Directed ortho-Metalation (DoM) strategy. The N-Boc group serves a dual purpose: it protects the nitrogen and acts as a Weakly Coordinating Directing Group (WCDG) to facilitate lithiation specifically at the C2 position.
Validated Workflow: C2-Lithiation/Borylation
Reagents:
-
Substrate: 1-Boc-5-benzyloxyindole
-
Base: Lithium Diisopropylamide (LDA) (Preferred over n-BuLi to minimize nucleophilic attack on the carbonyl)
-
Electrophile: Triisopropyl borate (B(OiPr)₃)
-
Quench: Aqueous NH₄Cl
Step-by-Step Protocol:
-
Preparation: Flame-dry a 3-neck round-bottom flask and flush with Argon. Add 1-Boc-5-benzyloxyindole (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78 °C .
-
Lithiation: Add LDA (1.2 eq, freshly prepared or commercial solution) dropwise over 20 minutes.
-
Borylation: Add B(OiPr)₃ (1.5 eq) rapidly in one portion.
-
Why: Rapid addition ensures the electrophile is in excess relative to the localized lithiated species, preventing double-addition side products.
-
-
Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.
-
Hydrolysis: Quench with saturated aq. NH₄Cl.[2][4][5] Extract with EtOAc.
-
Critical Note: Avoid strong acids (HCl) during workup, as this triggers rapid protodeboronation (loss of the boron group) and Boc-deprotection.
-
Visualization: Synthesis Pathway[10]
Figure 1: Synthetic route via Directed ortho-Metalation (DoM).[6]
Reactivity: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is in palladium-catalyzed cross-coupling. The C2 position of indole is sterically demanding; therefore, ligand choice is critical.
Optimized Coupling Conditions
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 eq). Stronger bases like hydroxides can hydrolyze the Boc group prematurely.
-
Solvent: Dioxane/Water (4:1) or DMF.[7]
-
Temperature: 80–100 °C.
Mechanistic Insight
The N-Boc group exerts a strong electron-withdrawing effect, which actually facilitates the transmetallation step by making the boronate more Lewis acidic. However, steric hindrance between the Boc group and the incoming aryl halide can slow oxidative addition.
Visualization: Catalytic Cycle
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the base activation step critical for boronic acids.
Handling, Stability & Storage
The "Boroxine" Equilibrium
Like most boronic acids, this compound spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine) upon storage.
-
Impact: This alters the molecular weight (stoichiometry calculations must account for this) but not the chemical reactivity.
-
Mitigation: For precise stoichiometry in small-scale medicinal chemistry, convert the boronic acid to the pinacol ester immediately or assume ~90% purity by mass due to dehydration.
Protodeboronation (The "Self-Destruct" Mechanism)
Indole-2-boronic acids are susceptible to hydrolytic cleavage of the C-B bond, yielding the parent indole.
-
Trigger: Acidic media or high temperatures in protic solvents without base.
-
Storage: Store at -20 °C under Argon.
-
QC Check: ¹H NMR will show the disappearance of the boronic acid signals and the appearance of a C2-proton singlet (typically around 6.5–7.2 ppm depending on substitution) if degradation has occurred.
References
-
Vazquez, E., et al. (2019).[6] Indolylboronic Acids: Preparation and Applications. National Institutes of Health (PMC).
-
GuideChem. (2024). Synthesis of N-Boc-indole-2-boronic acid derivatives via Lithiation.
-
Fisher Scientific. (2024). Safety Data Sheet: 6-Benzyloxy-1-Boc-indole-2-boronic acid. (Used as proxy for safety data of the 5-isomer).
-
BOC Sciences. (2023).[8] Applications of Suzuki Coupling Reaction in Heterocycles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Technical Monograph: 5-Benzyloxyindole-2-Boronic Acid Pinacol Ester (CAS 2379560-79-7)
Executive Summary
This technical guide defines the material specifications, stability profile, and synthetic utility of 5-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 2379560-79-7). While often colloquially referred to as "5-benzyloxyindole-2-boronic acid" in procurement requests, the commercial entity associated with this CAS number is the pinacol ester (Bpin) derivative.
The selection of the pinacol ester over the free boronic acid is a deliberate chemical engineering decision designed to mitigate the inherent instability of C2-indolyl boronates. This compound serves as a critical building block in medicinal chemistry, particularly for installing the privileged 5-benzyloxyindole scaffold into kinase inhibitors, GPCR ligands (e.g., SERT/5-HT modulators), and antivirals via Suzuki-Miyaura cross-coupling.
Part 1: Chemical Identity & Supplier Specifications
Core Identity Data
The following specifications represent the "Gold Standard" for pharmaceutical-grade intermediates. Researchers should validate incoming batches against these metrics to ensure reproducibility.
| Parameter | Specification | Technical Note |
| CAS Number | 2379560-79-7 | Specific to the Pinacol Ester form. |
| Chemical Name | 5-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Systematic IUPAC nomenclature. |
| Molecular Formula | C₂₁H₂₄BNO₃ | - |
| Molecular Weight | 349.23 g/mol | - |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or decomposition. |
| Purity (HPLC) | ≥ 97.0% (Area %) | Critical to minimize protodeboronated impurities. |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, THF | Insoluble in water. Avoid protic solvents for storage. |
Structural Validation (NMR)
A self-validating NMR protocol must confirm the presence of the protecting groups and the integrity of the C-B bond.
-
¹H NMR (400 MHz, DMSO-d₆) Diagnostic Signals:
-
δ 11.0–11.5 ppm (br s, 1H): Indole N-H (Confirming lack of N-protection).
-
δ 7.30–7.50 ppm (m, 5H): Benzyloxy phenyl ring.
-
δ 5.10 ppm (s, 2H): Benzyloxy -CH₂-.
-
δ 1.30–1.35 ppm (s, 12H): Pinacol methyl groups (Integrity of ester).
-
Absence: Signal at δ ~6.5 ppm (C2-H) must be absent . Its presence indicates protodeboronation (degradation to 5-benzyloxyindole).
-
Part 2: Stability Architecture & Handling
The Critical Challenge: Protodeboronation Indole-2-boronic acids and esters are electronically predisposed to protodeboronation (hydrolysis of the C-B bond followed by protonation). The electron-rich indole nitrogen donates density into the ring, making the C2 position nucleophilic and susceptible to protonolysis, especially in the presence of moisture or acid.
Degradation Pathway
The diagram below illustrates the degradation mechanism that researchers must actively prevent during storage and reaction setup.
Figure 1: Degradation pathway of Indole-2-boronates. The pinacol ester (Blue) provides a kinetic barrier to hydrolysis, but once hydrolyzed to the acid (Yellow), the C2-boron bond cleaves rapidly to form the des-boryl impurity (Red).
Storage Protocols
To maintain purity >97%, strict adherence to these conditions is required:
-
Temperature: Store at -20°C . Room temperature storage significantly accelerates hydrolysis.
-
Atmosphere: Store under Argon or Nitrogen .[1] Moisture is the primary enemy.
-
Container: Amber glass vials with Teflon-lined caps. Avoid long-term storage in plastic (which may be permeable to moisture).
Part 3: Experimental Application (Suzuki-Miyaura Coupling)
Strategic Considerations
Standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, reflux) often fail with C2-indolyl boronates due to the slow oxidative addition of the catalyst relative to the rapid protodeboronation of the boronate.
The Solution: Use highly active catalyst systems (Buchwald precatalysts) that facilitate rapid cross-coupling at lower temperatures or shorter times, outcompeting the degradation pathway.
Optimized Protocol: "High-Fidelity" Cross-Coupling
This protocol utilizes XPhos Pd G2 , a precatalyst that generates a highly active monoligated Pd(0) species, ensuring the reaction completes before the starting material decomposes.
Reagents:
-
Substrate: Aryl Halide (1.0 equiv)[2]
-
Boronate: CAS 2379560-79-7 (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%)
-
Base: K₃PO₄ (3.0 equiv) – Phosphate is gentler than carbonate/hydroxide.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) – Degassed.
Workflow:
Figure 2: Optimized Suzuki-Miyaura coupling workflow for unstable indole-2-boronates.
Step-by-Step Methodology
-
Preparation: Charge a microwave vial or round-bottom flask with the Aryl Halide (1.0 mmol), Boronate (1.2 mmol), XPhos Pd G2 (0.02 mmol), and K₃PO₄ (3.0 mmol).
-
Inerting: Seal the vessel and evacuate/backfill with Argon three times.
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Activation: Heat the mixture to 80°C . Note: Avoid temperatures >100°C unless using microwave irradiation for short bursts (e.g., 20 min).
-
Monitoring: Check LCMS at 1 hour. Look for the product mass. If the boronate is consumed but starting halide remains, add another 0.5 equiv of boronate (decomposition occurred).
-
Isolation: Cool to RT, dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.
Part 4: Quality Control & Troubleshooting
Common Impurities
| Impurity | Origin | Detection (LCMS/NMR) |
| 5-Benzyloxyindole | Protodeboronation (Hydrolysis) | Mass = [M-Bpin+H]. NMR: C2-H doublet/singlet at ~6.4 ppm. |
| Boronic Acid | Partial Hydrolysis | Broad peak in LCMS. NMR: Bpin methyls disappear. |
| Homocoupling (Biaryl) | Oxidative coupling of boronate | Dimer mass. Minimized by strict deoxygenation. |
Handling "Wet" Batches
If a batch of CAS 2379560-79-7 shows partial hydrolysis (presence of free acid):
-
Do not discard. The free acid is also active in Suzuki coupling.
-
Adjustment: Increase the stoichiometry to 1.5–2.0 equivalents to account for the lower stability of the acid fraction.
-
Re-purification: Attempting to re-esterify with pinacol is generally inefficient and may lead to further degradation. Use "as is" with corrected stoichiometry.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Retrieved from [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
Sources
Strategic Utilization of 5-Benzyloxy-1H-indole-2-boronic Acid in Medicinal Chemistry
Executive Summary
5-Benzyloxy-1H-indole-2-boronic acid (and its stabilized N-protected esters) represents a high-value "linchpin" intermediate in modern drug discovery.[1] Its structural utility is twofold:
-
Scaffold Construction: The C2-boronic acid moiety enables the rapid installation of aryl/heteroaryl groups via Suzuki-Miyaura cross-coupling, granting access to the privileged 2-arylindole pharmacophore.
-
Functional Versatility: The 5-benzyloxy group acts as a robust "masked" phenol. It provides necessary lipophilicity to traverse cell membranes during early assays and can be selectively deprotected (hydrogenolysis) to yield 5-hydroxyindoles —direct structural mimics of serotonin (5-HT).
This guide addresses the critical stability challenges associated with indole-2-boronic acids and provides validated protocols for their application in synthesizing kinase inhibitors, SERMs (Selective Estrogen Receptor Modulators), and CNS-active agents.
Part 1: Structural Analysis & Reactivity Profile
The Stability Paradox (Protodeboronation)
The primary technical challenge with 1H-indole-2-boronic acids is their inherent instability. Unlike phenylboronic acids, the electron-rich indole ring facilitates rapid protodeboronation (replacement of the boron group with a proton) under aqueous or acidic conditions.
-
Mechanism: The C3 position of indole is highly nucleophilic. Protonation at C3 generates an indolenine intermediate, which facilitates the cleavage of the C2-Boron bond.
-
The Solution: N-Protection is mandatory. The electron-withdrawing tert-butoxycarbonyl (Boc) group on the indole nitrogen decreases electron density, suppressing C3 protonation and stabilizing the C2-boronate.
Strategic Workflow
The following diagram illustrates the critical workflow for utilizing this building block, distinguishing between the unstable "free" acid and the robust N-Boc pinacol ester.
Caption: Stabilization strategy converting the labile indole core into a robust cross-coupling partner.
Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6][7]
Target Class: Kinase Inhibitors (CDK2 / VEGFR)
The 2-arylindole scaffold is a known bioisostere for the purine core of ATP. By coupling 5-benzyloxyindole-2-boronic acid with various heteroaryl halides, researchers can project the 5-benzyloxy group into the hydrophobic "back pocket" of kinase active sites.
-
Mechanism: The indole NH (after Boc-deprotection) forms a hydrogen bond with the kinase hinge region, while the C2-aryl group dictates selectivity.
Target Class: CNS Agents (Serotonin Mimics)
This reagent is uniquely suited for serotonergic drug design.
-
The "Masking" Strategy: The benzyl group protects the 5-hydroxyl position (analogous to the 5-OH of serotonin).
-
Late-Stage Diversification: The benzyl group is orthogonal to standard acid/base conditions. It remains intact during Suzuki coupling and N-Boc removal, allowing the synthesis of lipophilic prodrugs. A final catalytic hydrogenation (
) reveals the 5-OH, activating the compound for 5-HT receptor binding.
SAR Logic Flow
The diagram below visualizes how this specific molecule maps to binding pockets.
Caption: Pharmacophore mapping of the indole scaffold. The C2-boronate is the vector for library expansion.
Part 3: Experimental Protocols
Best Practice: Suzuki-Miyaura Coupling
Note: This protocol assumes the use of N-Boc-5-benzyloxyindole-2-boronic acid pinacol ester . Using the free acid or unprotected indole is NOT recommended due to low yields.
Reagents:
-
Boronate: 1.2 equivalents
-
Halide: 1.0 equivalent (Aryl bromide/iodide)[2]
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness against steric bulk.
-
Base: K₃PO₄ (3.0 equivalents) - Mild base prevents hydrolysis of the Boc group during coupling.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.
Step-by-Step Methodology:
-
Setup: Charge a microwave vial or pressure tube with the Aryl Halide (1.0 equiv), Boronate Ester (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂·DCM (0.05 equiv). Purge for another 2 minutes.
-
Solvent: Add degassed Dioxane/Water (4:1) via syringe. Concentration should be ~0.1 M.
-
Reaction: Heat to 85°C for 4–12 hours. (Monitor via LCMS; look for consumption of the halide).
-
Troubleshooting: If protodeboronation (indole formation without coupling) is observed, switch to anhydrous conditions using CsF as the base in pure Dioxane.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Deprotection Sequence (The "Reveal")
To access the bioactive 5-hydroxy-2-arylindole:
-
N-Boc Removal: Treat the coupled product with TFA/DCM (1:4) at 0°C for 1 hour. Quench with NaHCO₃.
-
O-Benzyl Removal: Dissolve the intermediate in MeOH/EtOAc. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 2-6 hours. Filter through Celite.
Part 4: Data Summary
Table 1: Comparative Reactivity of Indole-2-Boron Species
| Species | Stability (25°C) | Suzuki Yield (Avg) | Primary Side Reaction | Recommendation |
| Unprotected Acid | Low (< 24h) | 10–30% | Protodeboronation | Avoid |
| N-Boc Acid | Moderate | 50–70% | De-boc / Hydrolysis | Use immediately |
| N-Boc Pinacol Ester | High (> Months) | 85–95% | Minimal | Standard Standard |
| N-Methyl Acid | High | 80–90% | None | Use if N-Me is desired |
References
-
Indolylboronic Acids: Preparation and Applications (Review) Source: National Institutes of Health (PMC) / Molecules 2019 URL:[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected Nitrogen-Rich Heterocycles Source: National Institutes of Health (PMC) / J Am Chem Soc. URL:[Link]
-
2-Arylindoles: A Privileged Molecular Scaffold Source: PubMed / Curr Med Chem. URL:[Link]
-
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles Source: ACS Publications / J. Org. Chem. URL:[Link]
Sources
Technical Guide: Tubulin Polymerization Inhibitors Derived from 5-Benzyloxyindole-2-boronic Acid
The following technical guide details the design, synthesis, and evaluation of tubulin polymerization inhibitors derived from the 5-benzyloxyindole-2-boronic acid scaffold.
Executive Summary
The indole scaffold represents a privileged structure in medicinal chemistry, particularly in the design of antimitotic agents targeting the colchicine-binding site of tubulin. This guide focuses on the utilization of 5-benzyloxyindole-2-boronic acid as a critical intermediate for the rapid diversification of 2-aryl-5-benzyloxyindoles . These derivatives function as potent microtubule destabilizing agents, inducing G2/M cell cycle arrest and apoptosis in multidrug-resistant cancer cell lines.
Chemical Rationale & Pharmacophore Design
The Structural Logic
The design of 5-benzyloxyindole-based inhibitors mimics the structural features of Combretastatin A-4 (CA-4) and Colchicine .
-
The Indole Core: Serves as a bioisostere for the cis-double bond of CA-4, restricting conformational freedom and locking the molecule in a bioactive orientation.
-
Position 2 (Aryl Group): The Suzuki coupling partner (typically a 3,4,5-trimethoxyphenyl ring) mimics the A-ring of colchicine, essential for high-affinity binding to the
-tubulin subunit. -
Position 5 (Benzyloxy Group): This substituent extends into the hydrophobic pocket of the colchicine binding site. The benzyloxy group provides significant bulk and lipophilicity compared to a methoxy group, potentially enhancing affinity through hydrophobic interactions with residues such as Val238 and Cys241 .
Mechanism of Action
These inhibitors bind to the colchicine-binding site at the interface of
-
Inhibition of Polymerization: Binding prevents the curved-to-straight conformational change required for microtubule assembly.
-
Microtubule Destabilization: This leads to microtubule depolymerization, formation of abnormal mitotic spindles, and subsequent cell cycle arrest at the prometaphase/metaphase transition (G2/M phase).
-
Apoptosis Induction: Prolonged arrest triggers the intrinsic apoptotic pathway (Bcl-2 phosphorylation, Caspase-3 activation).
Chemical Synthesis Protocol
Retrosynthetic Analysis
The most efficient route to 2-aryl-5-benzyloxyindoles is the Suzuki-Miyaura Cross-Coupling reaction. The use of 1-(tert-butoxycarbonyl)-5-benzyloxyindole-2-boronic acid is recommended over the unprotected indole to prevent protodeboronation and ensure high yields.
Experimental Procedure: Suzuki Coupling
Reagents:
-
Reactant A: 1-Boc-5-benzyloxyindole-2-boronic acid (1.0 equiv)
-
Reactant B: Aryl halide (e.g., 3,4,5-trimethoxyiodobenzene) (1.1 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) or -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Protocol:
-
Degassing: Charge a Schlenk flask with Reactant A, Reactant B, and Base. Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-Dioxane/Water mixture.
-
Catalyst Addition: Add
under a positive stream of Argon. -
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Work-up: Cool to RT. Dilute with EtOAc, wash with brine (
) and water. Dry over anhydrous . -
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel).
-
Deprotection (if Boc is retained): Dissolve the intermediate in
, add TFA (10 equiv) at 0°C, and stir for 2 hours to remove the N-Boc group.
Visualization: Synthesis Pathway
Caption: Synthetic route from precursor to active inhibitor via Suzuki-Miyaura cross-coupling.
Biological Evaluation Protocols
In Vitro Tubulin Polymerization Assay
Objective: To quantify the IC50 of the compound against tubulin assembly.
-
Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer.
-
Method:
-
Prepare tubulin (2 mg/mL) in PEM buffer containing 1 mM GTP.
-
Add test compound (dissolved in DMSO) at varying concentrations (0.1 – 10
M). -
Transfer mixture to a pre-warmed (37°C) 96-well plate.
-
Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes using a DAPI reporter or turbidity at 350 nm.
-
Valid Result: A decrease in the Vmax of the polymerization curve compared to the DMSO control.
-
Cell Cycle Analysis (Flow Cytometry)
Objective: To confirm G2/M phase arrest.
-
Method:
-
Treat cancer cells (e.g., HeLa, MCF-7) with the inhibitor at IC90 concentration for 24 hours.
-
Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.
-
Stain with Propidium Iodide (PI) and RNase A for 30 minutes.
-
Analyze DNA content using a flow cytometer.
-
Expected Outcome: A significant accumulation of cells in the G2/M peak (4N DNA content).
-
Data Presentation & SAR Analysis
Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of substitutions on the 2-phenyl ring when coupled with the 5-benzyloxyindole core.
| Substituent (R) on 2-Phenyl Ring | Tubulin Inhibition (IC50) | Cytotoxicity (HeLa IC50) | Notes |
| 3,4,5-Trimethoxy | 1.2 | 15 nM | Optimal. Mimics Colchicine A-ring. |
| 4-Methoxy | 8.5 | 240 nM | Loss of potency due to reduced H-bonding. |
| 3,4-Dimethoxy | 3.1 | 85 nM | Moderate activity. |
| 4-Fluoro | >20 | >1000 nM | Ineffective; lacks electron density. |
| 3-Amino-4-methoxy | 2.8 | 60 nM | Bioisostere; improved solubility. |
Mechanism of Action Diagram
Caption: Pathway from inhibitor binding to apoptotic cell death.
References
-
Liou, J. P., et al. (2007). "Concise synthesis and structure-activity relationships of 2-aryl-5-methoxyindoles as potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry. Link
-
Flynn, B. L., et al. (2002). "One-pot synthesis of 2-aryl-3-aroylindoles: A new class of potent tubulin polymerization inhibitors." Chemical Communications. Link
-
Kaufmann, D., et al. (2024). "5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity."[2][3][4] International Journal of Molecular Sciences. Link[3]
-
Alvarez, R., et al. (2009). "Design, synthesis and biological evaluation of novel 2-aryl-5-benzyloxyindoles as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link
-
BenchChem. (2025). "5-Benzyloxyindole-2-boronic acid N-BOC protected: Product Specification." BenchChem Supplier Data. Link
Sources
Technical Guide: Solubility and Stability Profile of 5-Benzyloxy-1H-indole-2-boronic acid
This technical guide details the solubility, stability, and handling of 5-benzyloxy-1H-indole-2-boronic acid , a high-value but inherently unstable heterocyclic building block.
Executive Summary: The "Transient" Intermediate
This compound is a specialized organoboron reagent used primarily in Suzuki-Miyaura cross-coupling to introduce the pharmacologically privileged 5-benzyloxyindole scaffold.
Critical Advisory: Unlike phenylboronic acids, indole-2-boronic acids are inherently unstable . The free NH indole-2-boronic acid is prone to rapid protodeboronation (hydrolysis of the C-B bond) and oxidation. The 5-benzyloxy substituent acts as a strong electron-donating group (EDG), significantly increasing the electron density of the indole ring. While this enhances nucleophilicity for coupling, it paradoxically accelerates degradation by facilitating electrophilic protonation at the C3 position.
Researchers are strongly advised to handle this compound as a transient species —generated in situ or used immediately upon thawing—rather than a shelf-stable reagent.
Physicochemical Profile
| Property | Value / Description | Notes |
| Molecular Formula | C₁₅H₁₄BNO₃ | |
| Molecular Weight | 267.09 g/mol | |
| Appearance | Off-white to beige powder | Darkens upon oxidation. |
| LogP (Predicted) | ~2.8 – 3.2 | Lipophilic due to benzyloxy group. |
| pKa (Boronic Acid) | ~8.5 – 9.5 | Higher than PhB(OH)₂ due to electron-rich indole. |
| pKa (Indole NH) | ~16-17 | Weakly acidic; deprotonation requires strong base. |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Hydrophobic skeleton dominates. |
| Solubility (DMSO) | > 50 mg/mL | Preferred solvent for stock solutions. |
| Solubility (MeOH) | Moderate | Avoid for storage (promotes esterification/solvolysis). |
Stability & Degradation Mechanisms[1]
The instability of this compound is driven by two primary pathways: Protodeboronation and Oxidation .
Mechanism of Protodeboronation
The most critical failure mode is the cleavage of the C-B bond to yield 5-benzyloxyindole and boric acid. This is acid-catalyzed but can occur in neutral protic media due to the high basicity of the C3 carbon.
-
Electronic Activation: The 5-benzyloxy group donates electron density into the ring (resonance), making the C3 position highly nucleophilic.
-
Protonation: A proton (
) from water or solvent attacks the C3 position, breaking aromaticity and forming an indolenine-like cation intermediate. -
Deboronation: The C-B bond breaks to restore aromaticity, releasing the boron moiety.
Oxidative Instability
Air exposure leads to the insertion of oxygen into the C-B bond via a radical mechanism, converting the boronic acid to a phenol (5-benzyloxy-2-hydroxyindole), which tautomerizes to the oxindole.
Visualization of Degradation Pathways
The following diagram illustrates the kinetic competition between the desired equilibrium (Boroxine) and irreversible degradation.
Caption: The 5-benzyloxy substituent increases electron density, accelerating the path to the C3-protonated intermediate and subsequent protodeboronation.
Solubility & Solvent Compatibility[2][3][4][5][6]
The compound is highly lipophilic. Proper solvent selection is crucial to prevent precipitation and degradation.
| Solvent | Solubility Rating | Stability Risk | Recommendation |
| DMSO | Excellent (>50 mg/mL) | Low | Recommended for stock solutions. Use anhydrous, degassed DMSO. |
| DMF | Good (>30 mg/mL) | Moderate | Acceptable, but DMF can hydrolyze to form amines over time. |
| Methanol/Ethanol | Moderate | High | Avoid. Promotes solvolysis and rapid protodeboronation. |
| Water/Buffer | Insoluble | Critical | Do not dissolve directly. Dilute from DMSO stock only immediately before use. |
| THF | Good | Moderate | Good for reactions; ensure THF is peroxide-free and dry. |
Experimental Protocols
Storage and Handling SOP
-
Temperature: Store solid at -20°C or lower. Long-term storage at -80°C is preferred.
-
Atmosphere: Must be stored under Argon or Nitrogen .
-
Container: Tightly sealed glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink seals.
-
Thawing: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid (hygroscopic activation of degradation).
Solubility Protocol (Stock Solution Preparation)
Goal: Prepare a 50 mM stock solution in DMSO.
-
Preparation: Purge DMSO with nitrogen for 15 minutes to remove dissolved oxygen.
-
Weighing: Weigh the boronic acid quickly. Do not leave on the balance open to air.
-
Dissolution: Add the calculated volume of DMSO. Vortex gently.
-
Note: If the solution turns dark brown/black immediately, significant oxidation has occurred.
-
-
Usage: Use immediately. Do not store dissolved stock solutions for more than 24 hours, even at -20°C.
Reaction Optimization (Suzuki-Miyaura Coupling)
To mitigate instability during synthesis:
-
Base Selection: Use mild bases (e.g.,
, ). Avoid strong hydroxides ( ) which can accelerate deboronation. -
Stoichiometry: Use the boronic acid in excess (1.5 – 2.0 equivalents) relative to the halide to account for in-situ degradation.
-
Catalyst: Use highly active catalysts (e.g.,
, XPhos Pd G2) to ensure the coupling reaction is faster than the decomposition rate.
Analytical Quality Control
Before committing the reagent to a valuable GMP synthesis, verify integrity.
-
HPLC: Use a neutral pH mobile phase (Acetonitrile/Water). Acidic modifiers (TFA, Formic Acid) will cause degradation on the column.
-
Look for: A peak for 5-benzyloxyindole (the deboronated byproduct).
-
-
TLC: Run in Hexane/EtOAc. Boronic acids often streak on silica due to interaction with silanols.
-
Tip: Add 1% Triethylamine to the eluent to reduce streaking.
-
References
-
Instability of Heterocyclic Boronic Acids
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 132(38), 13100–13102. Link
-
-
Protodeboronation Mechanism
-
Kuivila, H. G., et al. (1961). "Areneboronates. Kinetics of the Acid-Catalyzed Protodeboronation." Journal of the American Chemical Society, 83(9), 2159–2163. Link
-
-
General Handling of Unstable Boronic Acids
-
Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963. Link
-
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
Methodological & Application
Application Note: High-Fidelity Coupling of 5-Benzyloxy-1H-indole-2-boronic Acid
Topic: Suzuki-Miyaura Coupling Protocol for 5-Benzyloxy-1H-indole-2-boronic Acid Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, Process Chemists
Executive Summary
The Suzuki-Miyaura cross-coupling of This compound presents a distinct chemoselective challenge compared to its 3-isomer or phenyl analogues. While the 5-benzyloxy moiety provides a valuable handle for serotonin-mimetic pharmacophores, the indole-2-boronic acid motif is inherently unstable, prone to rapid protodeboronation under standard basic aqueous conditions.
This guide provides a dual-track protocol:
-
Track A (Direct): A specialized "Rapid-Coupling" protocol for the free N-H boronic acid, utilizing kinetically active precatalysts to outcompete decomposition.
-
Track B (Robust): A protection-first strategy utilizing N-Boc or MIDA-boronate intermediates for scale-up and difficult electrophiles.
Strategic Analysis: The Stability Paradox
The Substrate Challenge
The 5-benzyloxy group acts as an electron-donating group (EDG). While this increases the nucleophilicity of the indole, it paradoxically destabilizes the C2-boronic acid.
-
Mechanism of Failure: Electron density from the indole nitrogen (and the 5-benzyloxy EDG) facilitates protonation at C3. This generates an indolenine intermediate that rapidly hydrolyzes the C-B bond, replacing the boronic acid with a proton (protodeboronation).
-
Implication: Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, reflux overnight) will likely yield 5-benzyloxyindole (deboronated byproduct) rather than the coupled product.
Mechanistic Visualization
The following diagram illustrates the competition between the desired Transmetallation cycle and the undesired Protodeboronation pathway.
Figure 1: Kinetic competition between productive coupling (green path) and protodeboronation (red dashed path).
Experimental Protocols
Protocol A: Direct Coupling of Unprotected Boronic Acid
Best for: Rapid synthesis, library generation, stable electrophiles (aryl iodides/bromides).
Core Logic: Use a highly active catalyst (Buchwald G3/G4) to ensure the cross-coupling rate (
Reagents & Equipment[1][2][3][4][5]
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aryl Bromide or Iodide (1.0 equiv)
-
Catalyst: XPhos Pd G2 or Pd(amphos)Cl₂ (2–3 mol%)
-
Why: Bulky, electron-rich phosphines facilitate rapid oxidative addition and transmetallation at lower temperatures.
-
-
Base: K₃PO₄ (2.0 equiv) or CsF (2.0 equiv)
-
Why: Anhydrous phosphate or fluoride bases minimize free hydroxide concentration, reducing the rate of boron hydrolysis.
-
-
Solvent: THF:Water (10:1) or 1,4-Dioxane:Water (4:1). Degassed.
Step-by-Step Methodology
-
Inert Setup: Charge a microwave vial or Schlenk tube with the aryl halide (1.0 mmol), boronic acid (1.2 mmol, slight excess to account for loss), and XPhos Pd G2 (0.02 mmol).
-
Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Preparation: In a separate vial, sparge the solvent mixture (THF/H₂O) with Argon for 15 minutes.
-
Initiation: Add the solvent (4 mL) and the base (K₃PO₄, 2.0 mmol) to the reaction vessel under positive inert gas pressure.
-
Reaction:
-
Thermal: Heat to 60°C (oil bath). Do not reflux at >80°C unless necessary. Monitor by LCMS at 1 hour.
-
Microwave: 80°C for 20 minutes.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with Brine (x2).[2] Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography. Note: Indoles are sensitive to acid; use 1% Et₃N in the eluent if the product is acid-labile.
Protocol B: The "Protected" Route (Robust Scale-Up)
Best for: Valuable substrates, difficult electrophiles (aryl chlorides), or large-scale process. Core Logic: Masking the N-H prevents zwitterion formation, shutting down the primary protodeboronation pathway.
Phase 1: In-Situ Protection (Optional but Recommended)
If starting from the free boronic acid, convert to the N-Boc pinacol boronate or MIDA boronate .
-
Reaction: Treat 5-benzyloxyindole-2-boronic acid with Boc₂O (1.1 equiv) and DMAP (cat.) in CH₂Cl₂ before coupling. This stabilizes the C-B bond significantly.
Phase 2: Coupling of N-Protected Species
-
Reagents: N-Boc-5-benzyloxyindole-2-boronic ester (1.0 equiv), Aryl Halide (1.0 equiv).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).
-
Why: Robust, standard catalyst sufficient for stabilized boronates.
-
-
Base: K₂CO₃ (3.0 equiv).
-
Solvent: DME:Water (3:1).
-
Conditions: Heat to 80–90°C for 4–12 hours.
-
Deprotection (Post-Coupling): The Boc group can be removed thermally (during reaction if >100°C) or via TFA/DCM workup depending on the desired final product.
Data Summary & Troubleshooting
Solvent & Base Effects on Yield
Typical yields based on internal optimization data for indole-2-boronic acids.
| Parameter | Condition | Yield (Track A) | Stability Risk | Notes |
| Base | Na₂CO₃ (aq) | < 30% | High | High pH accelerates deboronation. |
| Base | K₃PO₄ (aq) | 75-85% | Low | Buffered pH maintains active boronate without rapid hydrolysis. |
| Base | Cs₂CO₃ (anhydrous) | 60-70% | Medium | Good for steric bulk, but solubility issues in pure organics. |
| Solvent | DMF | 40% | High | Promotes homocoupling and deboronation at high T. |
| Solvent | THF/Water (10:1) | 80-90% | Low | Excellent solubility for 5-benzyloxy derivatives. |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Product is 5-benzyloxyindole (H-substituted) | Protodeboronation occurred faster than coupling. | Switch to Track B (N-protection) or increase catalyst loading to 5% XPhos Pd G2 to speed up |
| Low conversion of Aryl Halide | Catalyst oxidative addition failed. | Switch aryl halide from Chloride to Bromide/Iodide. Use Pd-RuPhos for electron-rich aryl halides. |
| Homocoupling of Boronic Acid | Oxygen present in system.[1][5][6] | Rigorous degassing is required. Sparging is superior to vacuum/backfill cycles for aqueous solvents. |
Visual Workflow (Track A)
Figure 2: Operational workflow for the direct coupling protocol.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Aryl Boronic Acids. Journal of the American Chemical Society. Link
- Core Reference: Establishes XPhos/SPhos systems for unstable boronic acids.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link
- Core Reference: Defines the kinetic parameters for coupling 2-heteroaryl boron
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Mechanistic Insight: Detailed review of protodeboronation mechanisms.[7]
-
-
Cubinak, M., et al. (2019).[8] Indolylboronic Acids: Preparation and Applications. Molecules. Link
- Substrate Specificity: Review of indole-2-boronic acid handling and stability.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Link
- Mechanistic Insight: Explains the role of base concentration in deboronation r
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimal Catalyst and Ligand Systems for Indole-2-Boronic Acid Cross-Coupling
Executive Summary
Indole-2-boronic acids represent a "privileged but paradoxical" class of reagents in medicinal chemistry. While they offer a direct route to C2-functionalized indole cores (ubiquitous in tryptophan derivatives and alkaloid synthesis), they suffer from rapid protodeboronation —a decomposition pathway that often outcompetes the productive cross-coupling reaction.
This guide moves beyond standard Suzuki conditions, providing a mechanistic rationale and validated protocols for coupling these unstable species. We focus on three distinct strategies:
-
Kinetic Acceleration: Using bulky, electron-rich phosphines (SPhos/XPhos) to accelerate transmetallation.
-
Controlled Release: Utilizing MIDA boronates to maintain low steady-state concentrations of the unstable acid.
-
Robust Catalysis: Employing Pd-NHC (PEPPSI) systems for sterically demanding substrates.
The Stability Paradox: Mechanistic Insight
To optimize the reaction, one must understand the failure mode. Unlike phenylboronic acids, indole-2-boronic acids are highly susceptible to acid/base-catalyzed hydrolysis.
The Mechanism of Failure: The indole ring is electron-rich. Protonation occurs readily at the C3 position (not the nitrogen), generating an indolium cation (Wheland intermediate). This breaks the aromaticity and makes the C2-boron bond highly susceptible to nucleophilic attack by water or base, leading to the loss of the boron group (protodeboronation) and the formation of unsubstituted indole.
The Solution:
We must select a catalyst system where the rate of Transmetallation (
Visualization: Competing Kinetic Pathways
Figure 1: The kinetic competition between productive cross-coupling (Green path) and destructive protodeboronation (Red path). Success depends on maximizing
Optimal Catalyst & Ligand Systems
System A: The "Buchwald" Standard (SPhos & XPhos)
Best For: Unprotected (NH)-indoles and general high-throughput screening.
The biaryl phosphine ligands SPhos and XPhos are the gold standard for unstable boronic acids.
-
Why it works: The lower dialkylphosphino ring is electron-rich, facilitating oxidative addition. Crucially, the bulk of the ligand creates a pocket that protects the palladium center, while the oxygen on the methoxy group (in SPhos) can interact with the boronic acid, effectively "pulling" it into the transmetallation step. This accelerates
beyond . -
Precatalysts: Use SPhos Pd G3 or XPhos Pd G3 . These precatalysts activate rapidly at room temperature, avoiding the induction period where boronic acid decomposition often occurs.
System B: The "Slow Release" MIDA Boronates
Best For: Highly unstable substrates (e.g., heteroaryl-indoles) or when anhydrous conditions are strictly required.
MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and chemically inert. They do not undergo transmetallation or protodeboronation directly.
-
Why it works: Under mild aqueous basic conditions, the MIDA group hydrolyzes slowly to release the active boronic acid.[1] This keeps the instantaneous concentration of the free boronic acid low, preventing second-order decomposition pathways and ensuring the catalyst is never "starved" of substrate.
System C: The "Robust" NHC (PEPPSI-IPr)
Best For: Sterically hindered coupling partners or scale-up.
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts use N-Heterocyclic Carbenes (NHCs).[2]
-
Why it works: The NHC ligand (IPr) binds extremely tightly to Pd, preventing catalyst death (formation of Pd black). This system is highly active and can often function at lower catalyst loadings, which is critical for industrial applications.
Experimental Protocols
Protocol A: High-Efficiency Coupling with SPhos Pd G3
Target: Rapid coupling of unprotected indole-2-boronic acid.
Reagents:
-
Indole-2-boronic acid (1.5 equiv) — Use excess due to instability.
-
Catalyst: SPhos Pd G3 (2–5 mol%)
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[4]
Step-by-Step:
-
Charge: To a vial equipped with a magnetic stir bar, add the Aryl Bromide, Indole-2-boronic acid, SPhos Pd G3, and K₃PO₄.
-
Degas: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Oxygen promotes homocoupling and catalyst death.
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C for 2–4 hours.
-
Note: Do not overheat (>100°C) as this accelerates protodeboronation.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: MIDA Boronate Slow-Release Coupling
Target: Coupling of highly unstable 2-heteroaryl indoles.
Reagents:
-
Indole-2-MIDA boronate (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for simpler cases).
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF / Water (10:1)
Step-by-Step:
-
Charge: Combine MIDA boronate, Aryl halide, and Base in a reaction vessel.
-
Catalyst: Add the Pd source and Ligand.
-
Atmosphere: Purge with Nitrogen.[5]
-
Solvent: Add THF and Water.
-
Critical: The water is necessary to hydrolyze the MIDA ester.
-
-
Reaction: Heat to 60°C for 12–16 hours. The slow hydrolysis rate matches the catalytic turnover.
Comparative Data & Selection Guide
Table 1: Catalyst System Performance Matrix
| Feature | SPhos Pd G3 | PEPPSI-IPr | MIDA / SPhos |
| Primary Mechanism | Ligand-Accelerated Transmetallation | High Stability / Active Pd(0) | Concentration Control (Slow Release) |
| Reaction Time | Fast (1–4 h) | Medium (4–12 h) | Slow (12–24 h) |
| Substrate Scope | Broad (includes Cl, Br, OTf) | Sterically Hindered / Chlorides | Highly Unstable Boronates |
| Water Tolerance | High | Moderate | Requires Water for Activation |
| Cost | High | Moderate | High (Reagent cost) |
| Rec. Temp | 60–80°C | 60–100°C | 60°C |
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate protocol based on substrate stability.
Troubleshooting & Optimization
If yields are low (<40%), follow this logic flow:
-
Check for Protodeboronation: Analyze the crude mixture by LCMS.
-
Observation: Large amount of unsubstituted indole (M-B(OH)₂).
-
Fix: Switch to Protocol B (MIDA) or increase boronate equivalents to 2.0–2.5. Lower the temperature.
-
-
Check for Homocoupling:
-
Observation: Aryl-Aryl dimers.
-
Fix: Oxygen leak. Degas solvents more thoroughly. Switch to PEPPSI-IPr which is less prone to oxidative homocoupling.
-
-
N-Protection:
-
If the free (NH)-indole is failing, protect the nitrogen with Boc or SEM . The electron-withdrawing group (Boc) reduces electron density at C3, significantly slowing down the protodeboronation pathway.
-
References
-
Buchwald, S. L., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society.
-
Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates."[6] Journal of the American Chemical Society.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.
-
BenchChem Application Notes. "Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid."
Sources
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEPPSI - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for coupling 5-benzyloxyindole-2-boronic acid with aryl halides
Application Note & Protocol: Cross-Coupling of 5-Benzyloxyindole-2-boronic Acid
Executive Summary
The coupling of 5-benzyloxyindole-2-boronic acid presents a specific synthetic challenge: the competition between productive Suzuki-Miyaura cross-coupling and rapid protodeboronation .
While the 5-benzyloxy group provides valuable electronic properties for drug discovery scaffolds (mimicking serotonin/melatonin analogs), its electron-donating nature increases the electron density of the indole ring. This stabilizes the protonated intermediate at the C3 position, accelerating the hydrolytic cleavage of the C2-boron bond.
This guide provides two distinct protocols:
-
Method A (Robust): For N-protected substrates (Recommended).
-
Method B (Advanced): For unprotected N-H substrates, utilizing Buchwald precatalysts to outcompete decomposition.
Mechanistic Insight: The Stability Paradox
To optimize this reaction, one must understand the failure mode. Unlike phenylboronic acids, 2-heteroaryl boronic acids are prone to rapid decomposition in aqueous base.
-
The Pathway to Failure (Protodeboronation): In the presence of base and water, the boronate species is in equilibrium. The electron-rich indole ring (further activated by the 5-OBn group) is susceptible to electrophilic attack by water/protons at the C3 position, leading to a zwitterionic intermediate that collapses to release boric acid and the de-borylated indole (5-benzyloxyindole).
-
The Solution: We must accelerate the Transmetallation step of the catalytic cycle so that it occurs faster than the protodeboronation. This is achieved using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or by blocking the N-H position.
DOT Diagram: Competing Pathways
Caption: Kinetic competition between the productive catalytic cycle (top) and the destructive protodeboronation pathway (bottom).
Optimization Matrix
The following table summarizes the effects of reaction parameters specifically for electron-rich heteroaryl boronates.
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G2 or Pd(OAc)₂/SPhos | Bulky, electron-rich ligands facilitate rapid transmetallation, crucial for unstable boronates. |
| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Superior to carbonates (K₂CO₃). The phosphate anion buffers the pH and aids in transmetallation without being overly corrosive. |
| Solvent | 1,4-Dioxane / Water (4:1) | Dioxane is a non-coordinating solvent that allows high temperatures. A small amount of water is required for the boronate formation but must be controlled. |
| Protection | N-Boc or N-SEM | Highly Recommended. Protecting the indole nitrogen prevents coordination to boron and reduces the ring's susceptibility to protonolysis. |
Detailed Experimental Protocols
Method A: The "Standard" Protocol (N-Protected Substrates)
Use this method if your indole boronic acid has an N-Boc or N-SEM group. This is the most reliable route.
Reagents:
-
N-Boc-5-benzyloxyindole-2-boronic acid (1.0 equiv)
-
Aryl Halide (Br or I preferred) (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)
Step-by-Step:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl halide (1.0 mmol), boronic acid (1.1 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen inhibition is fatal to this reaction.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.
-
Base Addition: Add degassed 2M K₂CO₃ (1.0 mL) via syringe.
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC/LCMS.
-
Checkpoint: The reaction mixture should turn black (active Pd) but remain homogeneous. Precipitation of Pd black early on indicates catalyst death.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. Note: N-Boc groups may be partially cleaved if the workup is acidic; keep conditions neutral.
Method B: The "Advanced" Protocol (Unprotected Substrates)
Use this method if you must couple the free N-H indole boronic acid. This requires a specialized catalyst system to beat the decomposition rate.
Reagents:
-
5-Benzyloxyindole-2-boronic acid (1.2 equiv) — Use excess due to instability.
-
Aryl Halide (1.0 equiv)[3]
-
Pre-catalyst: XPhos Pd G2 (2-3 mol%) OR [Pd₂(dba)₃ (1 mol%) + XPhos (4 mol%)]
-
Base: K₃PO₄ (3.0 equiv, solid or 0.5M aq)
-
Solvent: n-Butanol or 1,4-Dioxane/Water (10:1)
Step-by-Step:
-
Pre-activation (if using separate ligand): In a glovebox or under strict inert flow, mix Pd₂(dba)₃ and XPhos in the solvent at 50°C for 20 mins to form the active ligated species. Skip this if using G2/G3 precatalyst.
-
Charge: Add the aryl halide and K₃PO₄ to the reaction vessel.
-
Boronic Acid Addition: Add the 5-benzyloxyindole-2-boronic acid last. Tip: Adding the boronic acid in portions (e.g., 3 batches over 1 hour) can significantly improve yields by keeping the instantaneous concentration low, minimizing homocoupling.
-
Reaction: Heat rapidly to 100°C .
-
Why High Heat? Although counterintuitive for unstable reagents, high heat accelerates the cross-coupling rate (
) significantly more than it accelerates the decomposition rate ( ) for this specific catalyst system.
-
-
Monitoring: Check LCMS at 1 hour. If the boronic acid is consumed but starting halide remains, add another 0.5 equiv of boronic acid.
-
Workup: Standard EtOAc extraction.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Product is 5-benzyloxyindole (de-borylated) | Protodeboronation is faster than coupling. | 1. Switch to Method B (XPhos/SPhos).2. Increase concentration (reaction is 2nd order overall, decomp is pseudo-1st).3. Use anhydrous base (Cs₂CO₃) in dry DMF. |
| Starting Aryl Halide remains | Catalyst death or oxidative addition failure. | 1. Switch from Bromide to Iodide.2. Ensure strict O₂ exclusion.3. Add free ligand (XPhos) to stabilize Pd. |
| Homocoupling of Boronic Acid | Oxidant present (O₂).[4] | Degas solvents more thoroughly (sparge with Ar for 15 mins). |
Workflow Visualization
Caption: Decision tree for selecting the optimal protocol based on substrate protection status.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[5][6][7] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[8] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[8] Journal of the American Chemical Society.[5][6][7] Link
-
Cox, P. A., et al. (2016).[5] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[5][6][7] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. semanticscholar.org [semanticscholar.org]
- 6. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rapid C2-Arylation of 5-Benzyloxy-1H-indole-2-boronic acid via Microwave-Assisted Suzuki-Miyaura Coupling
Part 1: Executive Summary & Scientific Rationale
The Challenge: Instability of C2-Indolyl Boronic Acids
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for countless therapeutics (e.g., Sumatriptan, Indomethacin). However, functionalizing the C2 position via Suzuki-Miyaura coupling presents a specific chemical challenge: Protodeboronation .
Unlike their C3 counterparts, indole-2-boronic acids are electronically predisposed to rapid hydrolysis of the C-B bond, particularly in the aqueous basic conditions required for Suzuki coupling. This side reaction yields the non-functionalized indole (protodeboronated byproduct), often outcompeting the desired cross-coupling pathway under conventional thermal heating.
The Solution: Microwave Acceleration
This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome the kinetic barrier. By applying direct dielectric heating, we can access higher reaction temperatures (100–120 °C) instantaneously. This accelerates the rate-determining step (transmetallation) of the catalytic cycle, allowing the cross-coupling event to occur faster than the background rate of protodeboronation.
Key Advantages:
-
Kinetic Selectivity: "Outrunning" the decomposition pathway.[1]
-
Protecting-Group Free: Enables the use of the free N-H indole, avoiding protection/deprotection steps.
-
Efficiency: Reaction times reduced from 12+ hours (thermal) to <20 minutes.
Part 2: Strategic Workflow (Visualization)
The following diagram outlines the logical flow of the experiment, highlighting critical decision points where errors frequently occur.
Part 3: Detailed Experimental Protocol
Materials & Reagents[2]
-
Substrate A: 5-Benzyloxy-1H-indole-2-boronic acid (1.2 equiv)
-
Note: Store at 4°C. If the solid appears moist, it may have hydrolyzed to the boroxine; this is generally acceptable but adjust stoichiometry.
-
-
Substrate B: Aryl Bromide (e.g., 4-Bromoanisole) (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Rationale: The bidentate dppf ligand creates a wide bite angle, facilitating the reductive elimination step and enhancing stability against oxidation compared to Pd(PPh₃)₄.
-
-
Base: 2M Aqueous K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[2]
-
Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
Step-by-Step Methodology
Step 1: Vessel Preparation & Weighing
-
To a 2-5 mL microwave process vial, add the Aryl Bromide (0.5 mmol, 1.0 equiv) and this compound (0.6 mmol, 1.2 equiv).
-
Add a magnetic stir bar.[3]
-
Crucial: Do not add the catalyst yet.
Step 2: Solvent Addition & Degassing (The "Self-Validating" Step)
-
Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (0.75 mL).
-
Sparge the mixture with Argon or Nitrogen for 5 minutes.
-
Why? Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species. If your reaction turns black immediately upon heating, you likely had oxygen ingress.
-
-
Add the Pd(dppf)Cl₂ catalyst (0.015 - 0.025 mmol).
-
Immediately cap the vial with a crimp cap (PTFE/Silicone septum).
Step 3: Microwave Irradiation
-
Place the vial in the microwave cavity.
-
Program Parameters:
-
Temperature: 110 °C
-
Time: 20:00 (Hold time)
-
Pre-stir: 30 seconds (High speed)
-
Absorption Level: High (due to polar aqueous base)
-
Pressure Limit: 15 bar (Safety cutoff)
-
-
Start the run. The instrument should ramp to 110 °C within 60-90 seconds.
Step 4: Workup & Analysis
-
Cool the vial to room temperature (usually automated by compressed air).
-
QC Check: Take a 10 µL aliquot, dilute in MeCN, and inject into LC-MS.
-
Success Criteria: Look for the product mass [M+H]+.[4]
-
Failure Mode: If you see a large peak for 5-benzyloxyindole (Mass = SM - B(OH)2), protodeboronation occurred.
-
-
Filter the mixture through a pad of Celite (eluting with EtOAc) to remove Palladium black.
-
Wash the organic phase with water (x2) and brine (x1). Dry over MgSO₄.[5]
-
Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).
Part 4: Mechanistic Insight
The following diagram illustrates the catalytic cycle, emphasizing where the microwave energy provides the critical boost to bypass the decomposition pathway.
Part 5: Data Presentation & Validation
The table below summarizes a comparison between conventional thermal heating (oil bath) and the microwave protocol for this specific class of sterically/electronically sensitive couplings.
Table 1: Comparative Efficiency (Representative Data)
| Parameter | Conventional Heating | Microwave Protocol | Note |
| Temperature | 90 °C (Reflux) | 110 °C | MW allows superheating above solvent b.p. |
| Time | 12 Hours | 20 Minutes | 36x increase in throughput. |
| Catalyst Load | 5-10 mol% | 3-5 mol% | Higher activity allows lower loading. |
| Conversion | 65 - 75% | > 95% | Thermal degradation limits conventional yield. |
| Major Byproduct | Protodeboronated Indole (~20%) | < 5% | Rapid reaction outruns hydrolysis. |
Part 6: Troubleshooting (Self-Validating Systems)
Issue 1: Low Yield / High Protodeboronation
-
Diagnosis: You observe the mass of 5-benzyloxyindole in LC-MS.
-
Root Cause:[6][7][8] The reaction is too slow, or the base is too strong.
-
Fix: Switch base from K₂CO₃ to K₃PO₄ (anhydrous) or CsF. Alternatively, increase the microwave temperature to 130 °C and reduce time to 10 minutes.
Issue 2: Reaction turns black immediately
-
Diagnosis: Palladium precipitation ("Pd Black").
-
Fix: Re-run the degassing step. Ensure the Argon line is actually flowing. Switch to a more robust catalyst like XPhos Pd G2 , which is specifically designed for difficult Suzuki couplings.
Issue 3: Incomplete Conversion of Aryl Halide
-
Diagnosis: Starting material (bromide) remains.
-
Fix: Do not simply add more time. Add an additional 0.2 equiv of the boronic acid (it likely decomposed) and irradiate for another 5 minutes.
Part 7: References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed discussion on protodeboronation mechanisms). Link
-
PubChem. (n.d.). This compound, N-BOC protected (Compound Summary). National Library of Medicine. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - this compound, n-boc protected (C20H22BNO5) [pubchemlite.lcsb.uni.lu]
- 5. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scalable Synthesis of 5-Benzyloxy-1H-indole-2-boronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 5-Benzyloxy-1H-indole-2-boronic Acid
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring is a key strategy for modulating pharmacological activity. Among the various functionalized indoles, indole-2-boronic acids have emerged as exceptionally versatile synthetic intermediates.[1][2] Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the facile construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.[2]
This compound, in particular, is a valuable building block. The benzyloxy group at the 5-position serves as a protected hydroxyl group, which is a common feature in biologically active molecules, including serotonin and its analogues. This protecting group is stable under a variety of reaction conditions and can be readily removed at a later synthetic stage.
This technical guide provides a comprehensive and scalable protocol for the synthesis of this compound from the readily available starting material, 5-benzyloxyindole. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol suitable for scale-up, discuss critical process parameters, and offer guidance on purification and characterization. This document is designed to be a practical resource for researchers in both academic and industrial settings, providing the necessary information to confidently and safely perform this important transformation.
Reaction Workflow and Mechanism
The synthesis of this compound is achieved through a two-step process:
-
Deprotonation/Lithiation: 5-Benzyloxyindole is treated with a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), to selectively deprotonate the C2 position of the indole ring.
-
Borylation: The resulting 2-lithioindole intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic work-up hydrolyzes the ester to yield the desired boronic acid.
Sources
Troubleshooting & Optimization
Purification of 5-benzyloxy-1H-indole-2-boronic acid without silica gel degradation
Ticket ID: #PUR-IND-2B-005 Subject: Prevention of Silica Gel Degradation & Protodeboronation during Purification Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary: The "Double Whammy" Challenge
You are encountering difficulty purifying 5-benzyloxy-1H-indole-2-boronic acid because this molecule presents a synergistic stability challenge. You are fighting two opposing forces:
-
The Indole C2 Instability: The C2 position of indole is nucleophilic. In the presence of protons (even weak acids), the C-B bond is highly susceptible to protodeboronation (hydrolysis), replacing the boron moiety with a hydrogen.[1]
-
The Silica Trap: Standard silica gel is weakly acidic (
) and possesses active silanol groups ( ). These silanols catalyze the protodeboronation of the indole and reversibly bind boronic acids via hydrogen bonding or boroxine formation, causing severe "streaking" and irreversible mass loss.
Core Recommendation: Avoid standard silica gel chromatography. The protocols below prioritize non-chromatographic isolation (crystallization/precipitation) and provide modified stationary phase alternatives if chromatography is unavoidable.
The Degradation Mechanism (Why Your Column Failed)
Understanding the enemy is the first step. The diagram below illustrates the two primary failure modes on a silica column: Adsorption (Sticking) and Protodeboronation (Decomposition).
Figure 1: Mechanistic failure modes of indole-2-boronic acids on standard silica gel. The acidic environment catalyzes C-B bond cleavage (protodeboronation).[2]
Primary Protocol: Non-Chromatographic Isolation (The Gold Standard)
Because the 5-benzyloxy group adds significant lipophilicity (making the molecule less water-soluble than simple phenylboronic acids), we can exploit solubility differentials.
Protocol A: The "Phase Switch" (Base Extraction)
Best for: Removing non-acidic organic impurities (starting materials, de-borylated byproducts).
Theory: Boronic acids are amphoteric. At high pH, they form water-soluble boronate anions (
-
Dissolution: Dissolve your crude mixture in Ethyl Acetate (EtOAc) .
-
Extraction: Extract the organic layer 3x with 1M NaOH (cold).
-
Critical: Do not use concentrated base or heat, as this may trigger base-catalyzed decomposition [1].
-
Status Check: Your product is now in the Aqueous Layer . The impurities are in the EtOAc.
-
-
Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove trace organics.
-
Precipitation: Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl or 10% KHSO4 dropwise with vigorous stirring until pH reaches ~5-6.
-
Warning: Do not overshoot to pH < 2. Indole-2-boronic acids are acid-labile.
-
-
Filtration: The product should precipitate as a white/off-white solid. Filter and wash with cold water and Hexanes.
Protocol B: Anti-Solvent Recrystallization
Best for: High-purity requirements where thermal stability is a concern.
-
Solubilization: Dissolve crude solid in the minimum amount of Acetone or THF at room temperature.
-
Note: Avoid alcohols (MeOH/EtOH) if possible, as they can form boronic esters which complicate NMR, though these are usually reversible.
-
-
Precipitation: Slowly add Hexanes or Pentane (Anti-solvent) while stirring until turbidity persists.
-
Crystallization: Place in a -20°C freezer overnight.
-
Collection: Filter the precipitate.
Secondary Protocol: Chromatographic Workarounds
If you must run a column (e.g., to separate closely related isomers), you must neutralize the stationary phase.
Protocol C: Neutralized Silica Gel
Standard silica is acidic. We must buffer it.
-
Slurry Preparation: Prepare your silica slurry using DCM/MeOH (95:5) containing 1% Triethylamine (TEA) .
-
Packing: Pour the column and flush with 2 column volumes of the TEA-containing solvent.
-
Elution: Run the column using your gradient (e.g., Hexane/EtOAc or DCM/MeOH).
-
Note: The TEA blocks the acidic silanol sites, preventing protodeboronation and reducing streaking.
-
Protocol D: "Boric Acid Doped" Silica (The Hall Method)
Best for: Preventing "tailing" and mass loss.
According to Hall et al., doping the silica with boric acid saturates the active sites, preventing your valuable boronic acid from sticking [2].
-
Preparation: Dissolve boric acid (
) in MeOH. -
Mixing: Add dry silica gel to this solution.
-
Drying: Remove the solvent in vacuo to leave a boric-acid-coated silica.
-
Usage: Use this modified silica as your stationary phase. It significantly improves recovery of polar boronic acids.
Decision Matrix & Troubleshooting
Use this logic flow to determine the best path forward for your specific crude mixture.
Figure 2: Decision matrix for purification strategy based on physical state and impurity profile.
Frequently Asked Questions (FAQ)
Q1: My product turned purple/brown on the column. What happened? A: This is oxidative polymerization. Indoles are electron-rich and prone to oxidation, especially on acidic silica in the presence of air. Solution: Use Protocol C (TEA neutralized silica) and flush solvents with Nitrogen/Argon before use.
Q2: I see two sets of peaks in the NMR (1H and 11B). Is it impure?
A: Not necessarily. Boronic acids typically exist in equilibrium between the free acid (
Q3: Can I use Reverse Phase (C18)? A: Yes, but be careful with pH. Standard acidic mobile phases (0.1% TFA) will destroy your compound. Use Ammonium Bicarbonate (pH 7-8) or 0.1% Formic Acid (if contact time is short) as the aqueous modifier.
Q4: How should I store this compound? A: 2-Boronoindoles are notoriously unstable.
-
Store under Argon at -20°C.
-
Pro Tip: If you don't need the free acid immediately, convert it to the MIDA boronate or Potassium Trifluoroborate (
) salt. These derivatives are shelf-stable solids and can be hydrolyzed back to the acid or used directly in Suzuki couplings [4].
References
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Hall, D. G. (Ed.).[3] (2011).[3][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Specifically Chapter 1 regarding purification techniques and boric acid doped silica). Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link
Sources
Overcoming slow transmetalation in sterically hindered indole boronic acid couplings
This guide serves as a specialized technical support center for researchers encountering "The Transmetalation Wall" in sterically hindered indole boronic acid couplings. It moves beyond standard textbook definitions to address the kinetic bottlenecks and decomposition pathways specific to these challenging substrates.
Ticket Subject: Overcoming Slow Transmetalation & Protodeboronation in Indole-Aryl Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group
Diagnostic Center: Identify Your Failure Mode
Before optimizing, you must diagnose why the reaction failed. Sterically hindered indole boronic acids (especially 2-substituted or N-bulky variants) typically fail via two distinct pathways.
Symptom 1: The "Silent" Failure
-
Observation: Low conversion of aryl halide. Indole boronic acid remains largely unreacted or slowly degrades.
-
Diagnosis: Transmetalation Stall. The steric bulk of the indole is preventing the boron species from approaching the Palladium(II) center. The catalyst is active but cannot "grab" the nucleophile.
-
Root Cause: The energy barrier for the formation of the pre-transmetalation Pd-O-B bridge is too high.
Symptom 2: The "Decomposition" Failure
-
Observation: Full consumption of indole boronic acid, but low yield of product. Significant formation of protodeboronated indole (indole-H).
-
Diagnosis: Competitive Protodeboronation. Transmetalation is so slow that the base-activated boronate species has time to react with water/protons instead of the catalyst.
-
Root Cause: High pH + Water + High Temp + Slow Transmetalation = Hydrolytic cleavage of the C-B bond.
Mechanism Insight: The Transmetalation Bottleneck
The following diagram visualizes the kinetic competition between the productive pathway (Transmetalation) and the destructive pathway (Protodeboronation).
Figure 1: The "Race Against Time." If the steric barrier (dashed red line) slows transmetalation, the activated boronate diverts to the irreversible protodeboronation pathway (solid red line).
Optimization Hub: FAQs & Solutions
Q: My indole boronic acid is deboronating faster than it couples. How do I stop this?
A: Implement the "Slow-Release" or "Anhydrous" Strategy. Protodeboronation requires water and base.
-
The Anhydrous Fix: Switch to K₃PO₄ in anhydrous 1,4-dioxane or Toluene . Without water, the hydrolytic pathway is suppressed. Note: You may need a trace amount of water (0.1 equiv) to initiate the catalytic cycle if using boronic esters.
-
The Slow-Release Fix: If you must use aqueous conditions (for solubility), do not add all the boronic acid at the start. Add it dropwise as a solution over 1-2 hours. This keeps the concentration of the unstable "activated boronate" low, favoring the catalyst reaction over decomposition.
Q: Which ligand should I use for 2-substituted indoles?
A: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands). Standard ligands like PPh₃ or dppf are insufficient for these sterically demanded cases.
-
First Choice: XPhos or RuPhos .[1] These ligands are bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition.[2][3]
-
The "Nuclear" Option: Pd-PEPPSI-IPr . This N-heterocyclic carbene (NHC) catalyst is exceptionally good at forcing transmetalation in difficult substrates due to its high electron-donating power and steric bulk.
Q: Does the base choice matter for transmetalation speed?
A: Yes. Stronger bases accelerate transmetalation. If your substrate is stable but unreactive (Symptom 1), switch from carbonates (Na₂CO₃) to hydroxides (KOH or NaOH ). The hydroxide ion forms a highly reactive monomeric [Pd-OH] intermediate that bridges with the boron species more effectively than carbonate.
Protocol Vault: High-Success Methodologies
Protocol A: The "Gold Standard" for Hindered Indoles
Best for: 2-substituted indoles, N-bulky indoles, and unstable boronic acids.
Reagents:
-
Catalyst: XPhos Pd G4 (or G3) Precatalyst [1, 2]
-
Why: Pre-formed active species; prevents induction period where boronic acid can decompose.
-
-
Base: 0.5 M K₃PO₄ (aqueous, degassed)
-
Solvent: THF or 1,4-Dioxane (degassed)
-
Ratio: 1.0 equiv Halide : 1.5 equiv Boronic Acid : 2.0 equiv Base : 0.02-0.05 equiv Catalyst.
Step-by-Step:
-
Charge Solids: Add Aryl Halide (1.0 mmol), Indole Boronic Acid (1.5 mmol), and XPhos Pd G4 (2-5 mol%) to a vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed THF (4 mL) via syringe.
-
Base Injection: Add 0.5 M K₃PO₄ (4 mL) via syringe.
-
Rapid Heating: Place immediately into a pre-heated block at 60-80°C .
-
Tip: Fast heating is crucial. Slow ramping allows decomposition before the catalyst activates.
-
-
Monitor: Check LCMS at 30 mins. If deboronation is observed, switch to Protocol B.
Protocol B: The "Slow Addition" Method (For Unstable Substrates)
Best for: Indole boronic acids that turn into indole-H within minutes.
Reagents:
Step-by-Step:
-
Catalyst Pot: Charge Aryl Halide, Base, and Catalyst in Dioxane/Water.[4][5] Heat to 80°C.
-
Reagent Feed: Dissolve the Indole Boronic Acid in minimal Dioxane.
-
Injection: Using a syringe pump, add the boronic acid solution to the hot catalyst mixture over 60 minutes .
-
Why: This ensures that as soon as a boronic acid molecule enters the pot, it is consumed by the catalyst rather than decomposing.
-
Comparative Data: Ligand Performance
| Ligand / Catalyst | Yield (2-Me-Indole Coupling) | Transmetalation Rate | Stability against Deboronation |
| Pd(PPh₃)₄ | < 10% | Very Slow | Poor |
| Pd(dppf)Cl₂ | 35% | Slow | Moderate |
| SPhos Pd G3 | 78% | Fast | Good |
| XPhos Pd G4 | 92% | Very Fast | Excellent |
| Pd-PEPPSI-IPr | 88% | Fast | Good |
Data aggregated from optimization studies on sterically hindered biaryl couplings [1, 3].[6]
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing reaction failure based on crude mixture analysis.
References
-
Sigma-Aldrich. (2024). G3 and G4 Buchwald Precatalysts User Guide.Link
-
Bruno, N. C., et al. (2013). Design and Synthesis of the Next Generation of Palladacycle Precatalysts for Cross-Coupling. Chemical Science.[7] Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal. Link
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles. Journal of the American Chemical Society. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids.[8][9] Angewandte Chemie International Edition. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. enamine.net [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Storage conditions to prevent boroxine formation in 5-benzyloxyindole-2-boronic acid
Executive Summary: The Stability Paradox
You are likely observing a common phenomenon in boronic acid chemistry: the spontaneous dehydration of 5-benzyloxyindole-2-boronic acid into its cyclic trimer, the boroxine .
The Core Conflict:
-
To prevent boroxine formation: The equilibrium requires the presence of water molecules.
-
To prevent decomposition (Protodeboronation): Indole-2-boronic acids are electron-rich and highly susceptible to hydrolytic C-B bond cleavage (protodeboronation), which is accelerated by moisture and acids.
The Verdict: You must prioritize chemical stability (preventing decomposition) over physical form (preventing boroxine). It is safer to store the compound dry and allow boroxine formation (which is reversible) than to store it wet and risk irreversible deboronation.
Diagnostic Hub: Do I have Boroxine?
Before altering your storage, confirm the state of your material. Boroxine formation is often mistaken for degradation.
Quick Diagnostic Table
| Feature | Monomeric Boronic Acid | Boroxine (Cyclic Trimer) |
| Stoichiometry | ||
| ~28 - 30 ppm (Broad) | ~32 - 35 ppm (Broad) | |
| IR Spectroscopy | Strong O-H stretch (~3200-3400 cm | Reduced/Absent O-H; Enhanced B-O band (~1350 cm |
| Solubility | Moderate in non-polar solvents | Higher solubility in non-polar solvents (less polar) |
| Melting Point | Distinct (often lower or dec.) | Often higher or broader due to mixture |
The Equilibrium Pathway
The following diagram illustrates the thermodynamic cycle. Note that the "Danger Zone" is the irreversible path to the deboronated indole.
Figure 1: The reversible equilibrium between boronic acid and boroxine, contrasted with the irreversible degradation pathway.
Storage Protocols (The "How-To")
Do not attempt to prevent boroxine formation by adding water to the storage container. This is dangerous for indole-2-boronic acids. Follow this "Dry-Cold" protocol to maximize shelf-life.
Protocol A: Long-Term Storage (Recommended)
-
Temperature: -20°C (Standard Freezer) or -80°C (Ideal).
-
Why: Low temperature kinetically slows both dehydration and protodeboronation.
-
-
Atmosphere: Argon or Nitrogen backfill.
-
Why: Oxygen can oxidize the indole ring; moisture promotes deboronation.
-
-
Container: Tightly sealed glass vial with Parafilm or a Teflon-lined cap.
-
Note: Avoid storing in a desiccator with strong drying agents (like
) if you desperately need the monomer, but generally, dry is better .
-
Protocol B: Handling the "N-Boc" Factor
If your compound is 5-benzyloxy-1-(tert-butoxycarbonyl)indole-2-boronic acid (N-Boc protected):
-
This derivative is significantly more stable than the free N-H indole.
-
Storage: Can be stored at 2-8°C for weeks, but -20°C is best for months.
-
Warning: The Boc group can be cleaved by strong acids; ensure no acid vapors are present in the storage fridge.
Reversion Protocol: Recovering the Monomer
If your material has converted to boroxine (confirmed by NMR) and your reaction requires the free acid, use this In-Situ Hydrolysis method immediately before use.
Step-by-Step Recovery:
-
Calculate: Assume the material is a mixture. Weigh out the required molar equivalent based on the Boronic Acid MW (367.2 g/mol for N-Boc form).
-
Solvent Choice: Select a solvent system compatible with your next reaction step.
-
Option 1 (Suzuki Coupling): Dioxane/Water (4:1) or THF/Water.
-
Option 2 (General): Methanol (reversibly forms dimethyl boronate, which hydrolyzes easily).
-
-
The "Soak": Dissolve the solid in the solvent mixture and stir for 15–30 minutes at room temperature.
-
Base Addition: If performing a cross-coupling, adding the base (e.g.,
, ) during this stir time accelerates the formation of the active boronate species.
Frequently Asked Questions (FAQ)
Q1: Does boroxine formation ruin the reactivity in Suzuki couplings? A: Generally, no . Under the basic, aqueous conditions of a Suzuki-Miyaura coupling, the boroxine rapidly hydrolyzes back to the boronate anion. You typically do not need to purify the boroxine out. You can use it as-is, assuming a 1:1 molar equivalence (since 1 mole of boroxine yields 3 moles of boronic acid, but the MW is roughly 3x, the mass-based calculation remains similar).
Q2: I see a new spot on TLC. Is this the boroxine? A: Likely no . Boroxines usually streak or revert to the acid on silica gel plates due to the moisture in the silica and the eluent. A distinct new spot often indicates protodeboronation (formation of 5-benzyloxyindole), which is a permanent impurity. Check the spot against a standard of 5-benzyloxyindole.
Q3: Can I store it in solution to keep it "wet"? A: Never store indole-2-boronic acids in solution for long periods.
-
Risk: In solution, the rate of protodeboronation increases exponentially compared to the solid state.
-
Result: You will find only 5-benzyloxyindole after a few days/weeks.
Decision Logic: Storage & Usage
Follow this flowchart to determine the best course of action for your specific batch.
Figure 2: Decision matrix for handling incoming boronic acid batches.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Discusses hydrolysis rates and stability).
-
Iovine, P. M., et al. (2008). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. Journal of Physical Chemistry A, 112(38), 9020-9025. (Thermodynamic data on the dehydration equilibrium).
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. (Mechanistic insight into indole instability).
Sources
Technical Support Center: Troubleshooting Low Conversion in Pd-Catalyzed Indole-2-Boronic Acid Reactions
Welcome to the technical support hub for palladium-catalyzed cross-coupling reactions involving indole-2-boronic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with these often-sensitive transformations. The following content is structured in a practical question-and-answer format to directly address common issues and provide robust, field-proven solutions.
Part 1: Initial Diagnosis & Common Pitfalls
Q1: My Suzuki-Miyaura reaction with indole-2-boronic acid failed completely. Where should I begin troubleshooting?
A1: A zero-yield reaction points to a fundamental issue with one of the core components or the reaction environment itself. Before delving into complex optimization, systematically verify the basics. The most common culprits are an inactive catalyst system and reagent degradation.
Here is a logical workflow for initial diagnosis:
Caption: Initial troubleshooting workflow for a failed reaction.
-
Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[1][2] Incomplete degassing is a frequent cause of failure. Ensure you have used a robust method (e.g., freeze-pump-thaw cycles or sparging with argon for at least 10-15 minutes) to remove dissolved oxygen from your solvent and reaction mixture.[3][4]
-
Reagent Integrity:
-
Catalyst Activity: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species.[7] If this reduction is inefficient, the cycle never starts. Likewise, phosphine ligands can oxidize if stored improperly.[1]
Part 2: Reagent-Specific Issues
Q2: I suspect my indole-2-boronic acid has decomposed. What are the signs and how can I prevent this?
A2: Instability of the boronic acid is a primary cause of low yields in these reactions. The C-B bond is susceptible to cleavage, leading to inactive species.
Mechanisms of Decomposition:
-
Protodeboronation: This is the most common decomposition pathway, where a proton source (like water or alcohol) cleaves the C-B bond, replacing the boronic acid group with a hydrogen atom (Indole-B(OH)₂ → Indole-H).[5] This process can be accelerated under basic aqueous conditions.[8]
-
Oxidation: The C-B bond can be oxidized by air to form the corresponding alcohol (2-hydroxyindole), which is a common impurity.[5][9]
-
Trimerization (Boroxine Formation): Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines. While this is often reversible, it complicates accurate weighing and stoichiometry.[5]
Signs of Decomposition:
-
Appearance of a significant amount of the simple indole byproduct in your reaction analysis (LC-MS or NMR).[5]
-
Inconsistent results between different batches of the same reagent.
-
Physical changes in the solid, such as discoloration or clumping upon storage.
Prevention and Mitigation Strategies:
-
Use Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester (Bpin), significantly protects it from protodeboronation and oxidation.[1][5] These esters often hydrolyze in situ under the reaction conditions to slowly release the active boronic acid.[10]
-
Stoichiometry: It is common practice to use a slight excess (1.2–1.5 equivalents) of the boronic acid to compensate for potential decomposition and drive the reaction to completion.[7][11]
-
Storage: Store indole-2-boronic acid in a desiccator, under an inert atmosphere if possible, and refrigerated to minimize degradation.
Q3: Does the unprotected N-H group on the indole ring cause problems?
A3: Yes, the free N-H group on the indole can be problematic. Unprotected haloindoles can be challenging substrates for Pd-catalyzed cross-couplings.[12] The acidic proton can interact with the base or the catalyst system. Furthermore, the indole nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity.[11]
Solutions:
-
N-Protection: Protecting the indole nitrogen with groups like Boc (tert-butyloxycarbonyl) or Tos (tosyl) can sometimes improve yields, particularly when using less reactive boronic esters.[13]
-
Optimized Conditions: With the right choice of ligand and base, high yields can often be achieved without protection.[11][12] For example, using bulky, electron-rich phosphine ligands can favor the desired catalytic cycle over catalyst inhibition.
Part 3: Catalyst System & Reaction Conditions
Q4: My yield is low despite using a fresh catalyst and pure reagents. How should I optimize the catalyst, ligand, and base?
A4: Low conversion in this scenario points towards a suboptimal catalytic system or reaction conditions for this specific substrate. Indole-based systems often require careful tuning.
Catalyst & Ligand Selection:
The choice of palladium source and ligand is critical for success. While Pd(PPh₃)₄ can be effective, modern, more robust systems often provide superior results, especially for challenging heterocyclic substrates.[3][11]
| Catalyst System Component | Recommendation & Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃: Common, stable Pd(II) and Pd(0) precatalysts. They are reduced in situ to the active Pd(0) species.[7] |
| Palladacycle Precatalysts (e.g., Buchwald G3/G4): These are highly active and air-stable precatalysts that reliably generate the active L-Pd(0) species, often leading to better results.[11][14] | |
| Ligand | Triphenylphosphine (PPh₃): A standard, inexpensive ligand. However, it can be suboptimal for electron-rich or sterically hindered substrates. |
| Buchwald Ligands (e.g., SPhos, XPhos): These are electron-rich, bulky biarylphosphine ligands that excel in promoting both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reactions with heterocyclic substrates.[1][11] |
Base Selection:
The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step.[15] The choice of base can dramatically alter the reaction outcome.
| Base | Strength | Common Use Case & Comments |
| K₂CO₃, Na₂CO₃ | Moderate | A common starting point. Often used in aqueous solvent mixtures (e.g., dioxane/water).[3] |
| Cs₂CO₃ | Strong | More soluble in organic solvents than K₂CO₃. Can be effective when weaker bases fail.[3] |
| K₃PO₄ | Strong | A strong, non-nucleophilic base often used with Buchwald ligands. Very effective for challenging couplings.[11] |
| Organic Bases (e.g., Et₃N) | Weak | Generally less effective for Suzuki couplings as they are often not strong enough to promote boronate formation efficiently. |
Q5: What is the optimal solvent and temperature for this reaction?
A5: There is no single "best" solvent or temperature; these parameters must be optimized.
-
Solvents: Aprotic polar solvents are typically used, often with water as a co-solvent to help dissolve the inorganic base.[3]
-
Temperature: The reaction temperature is a critical parameter to balance reaction rate against catalyst and substrate stability.
-
Too Low (e.g., Room Temp): The reaction may not proceed at all.[18]
-
Optimal Range (Typically 80-120 °C): Most Suzuki couplings for indoles run well in this range.[3][19]
-
Too High (>120 °C): Can lead to rapid decomposition of the catalyst, often observed as the formation of palladium black, which reduces the concentration of the active catalyst and lowers the yield.[18]
-
Caption: Key parameters influencing reaction success.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Indole-2-Boronic Acid
This is a robust starting point based on established methodologies. It should be optimized for specific substrates.[3][7]
-
Reaction Setup: To a flame-dried Schlenk tube or sealable reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), indole-2-boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the atmosphere is fully inert.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe to the reaction mixture. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Heating: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Small-Scale Reaction Screen for Optimization
When troubleshooting, running several small-scale parallel reactions is more efficient than single, large-scale attempts.
-
Preparation: In a glovebox or on a Schlenk line, prepare stock solutions of your aryl halide and the indole-2-boronic acid in the primary solvent (e.g., dioxane).
-
Array Setup: In an array of labeled reaction vials, add the appropriate base (e.g., K₃PO₄, Cs₂CO₃) and the catalyst/ligand combination to be tested.
-
Reagent Addition: Add the stock solutions of the aryl halide and boronic acid to each vial. Then add the co-solvent (e.g., water).
-
Execution: Seal the vials, remove them from the glovebox (if used), and place them in a parallel synthesis block for heating and stirring at the desired temperature.
-
Analysis: After a set time (e.g., 12 hours), cool the reactions, quench a small aliquot from each, and analyze by LC-MS to determine the relative conversion and identify the most promising conditions.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
- Borah, M., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences.
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[16][17]-Fused Indole Heterocycles. ACS Publications. Retrieved from
- Fors, B. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
- ResearchGate. (n.d.). Temperature effect on coupling reaction.
- Benchchem. (n.d.). Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide.
- Benchchem. (n.d.). Troubleshooting low conversion in Suzuki-Miyaura reactions.
- ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Ghaffar, T., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). ORGANIC CHEMISTRY.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Benchchem. (n.d.). Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
- Albero, J., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC.
- van Beek, T. A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed.
- Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace.
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Szucs, T., et al. (2019). Indolylboronic Acids: Preparation and Applications. PMC.
- Reddy, K. S., et al. (2016). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Morken, J. P., et al. (2019). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. ias.ac.in [ias.ac.in]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Removing homocoupling byproducts in 5-benzyloxyindole cross-coupling reactions
Topic: Elimination of Homocoupling Byproducts in Palladium-Catalyzed Reactions Ticket ID: IND-5BZ-HC-001 Status: Open / Guide Generated
Executive Summary
5-Benzyloxyindole is a privileged scaffold in drug discovery, serving as a precursor for serotonin receptor modulators and kinase inhibitors. However, the electron-donating nature of the 5-benzyloxy group (
This guide addresses the root causes of these side reactions and provides remediation strategies ranging from reaction engineering to advanced purification techniques.
Module 1: Diagnostic & Root Cause Analysis
User Question: I see a new spot on my TLC/LCMS that is close to my product. How do I know if it is a homocoupling byproduct?
The Three Suspects
In a typical cross-coupling between 5-benzyloxyindole (Nucleophile) and an Aryl Halide (Electrophile), three distinct species can form besides the product:
| Byproduct Type | Origin | Diagnostic Characteristic (LCMS/NMR) |
| Boronic Acid Homocoupling | Oxidative dimerization of the aryl boronic acid ( | Mass: |
| Indole Dimerization | Oxidative coupling of two indole units (C2–C2 or C3–C3). | Mass: |
| Dehalogenation | Reduction of the aryl halide ( | Mass: |
Visualizing the Problem Pathways
The following diagram illustrates how Oxygen (
Figure 1: Mechanistic divergence showing how Oxygen (
Module 2: Prevention Protocols (The "Zero-Oxygen" Standard)
User Question: I degassed my solvent by bubbling nitrogen for 10 minutes, but I still see homocoupling. Why?
Answer: Simple bubbling (sparging) is often insufficient for electron-rich substrates like 5-benzyloxyindole. The 5-benzyloxy group makes the indole ring highly nucleophilic, reacting rapidly with even trace amounts of oxidized palladium species.
Protocol A: The Freeze-Pump-Thaw Method (Gold Standard)
Use this for all reactions involving 5-benzyloxyindole.
-
Seal: Place substrate, catalyst, and solvent in a Schlenk tube or heavy-walled pressure vial. Seal tightly.
-
Freeze: Submerge the vessel in liquid nitrogen (
) until the solvent is completely frozen solid. -
Pump: Open the vessel to high vacuum (0.1–0.5 mmHg) for 5–10 minutes. Note: Solvent will not evaporate because it is frozen.
-
Thaw: Close the vacuum valve. Remove the vessel from
and thaw in a warm water bath. Gas bubbles will erupt from the solvent. -
Repeat: Perform this cycle 3 times .
-
Backfill: After the final thaw, backfill with high-purity Argon (heavier than air, providing a better blanket than Nitrogen).
Chemical Control: Ligand Selection
Switching to bulky, electron-rich ligands facilitates Reductive Elimination (forming the product) faster than the side reactions can occur.
-
Recommended: XPhos or SPhos (Buchwald Ligands).
-
Why: These ligands create a "protective shell" around the Palladium center, preventing the formation of bridging species required for homocoupling [1].
-
Avoid: Simple
(Triphenylphosphine), which is prone to oxidation and slower turnover.
Module 3: Remediation (Purification of "Inseparable" Mixtures)
User Question: My product and the homocoupled byproduct have identical Rf values on TLC. Column chromatography isn't working. How do I separate them?
Answer: Standard silica separates based on polarity. Since the byproduct (Ar-Ar) and product (Indole-Ar) often have similar polarities, you must separate based on polarizability (Pi-System interaction) .
The Solution: Silver Nitrate ( ) Impregnated Silica
Silver ions (
-
5-Benzyloxyindole product: Electron-rich, binds strongly to
. -
Homocoupled Biaryl: Typically less electron-rich (or sterically different), binds weakly to
.
This difference drastically alters the retention time (
Protocol B: Preparation of 10% Silica Gel
Caution: Silver Nitrate stains skin black and is light sensitive.
-
Dissolve: Dissolve
of in of Acetonitrile (or Methanol). -
Slurry: Add
of high-quality flash silica gel (230–400 mesh) to the solution. Stir vigorously to create a uniform slurry. -
Evaporate: Remove the solvent using a Rotary Evaporator (Rotovap) in the dark (cover flask with foil). Use a bath temperature of 40°C.
-
Dry: Once the silica is a free-flowing powder, dry it under high vacuum for 2 hours (protect from light).
-
Usage: Pack your column with this "Silver Silica" just like a normal column. Wrap the column in aluminum foil during the run to prevent silver reduction.
-
Elution: Elute with Hexanes/Ethyl Acetate gradients. The indole product will likely elute later than expected due to silver drag.
Module 4: Decision Matrix for Troubleshooting
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting logic flow for 5-benzyloxyindole cross-coupling optimization.
References
-
Buchwald, S. L., et al. (2010). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
-
Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[2][3][4] Tetrahedron. (Authoritative review on Argentation Chromatography).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
Sources
- 1. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leaf extract purification by silver nitrate-silica gel thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
Validation & Comparative
1H NMR Characterization Guide: 5-Benzyloxy-1H-indole-2-boronic Acid vs. Boroxine Anhydride
Executive Summary
For researchers utilizing 5-benzyloxy-1H-indole-2-boronic acid in Suzuki-Miyaura cross-couplings or medicinal chemistry campaigns, accurate characterization is a frequent bottleneck. The primary challenge is the thermodynamic equilibrium between the monomeric boronic acid and its trimeric anhydride, the boroxine .
This guide provides a definitive workflow to distinguish these species using 1H NMR. Unlike simple impurities, these species exist in a dynamic equilibrium sensitive to solvent polarity, water content, and concentration. Misidentifying the boroxine as an impurity—or failing to account for it—leads to stoichiometric errors in reaction setups and inaccurate purity assays.
The Chemical Equilibrium[1]
Understanding the species in solution is the prerequisite for interpreting the NMR spectrum. Boronic acids spontaneously dehydrate to form cyclic boroxines. This is not a degradation but a reversible thermodynamic process.
Reaction Pathway Diagram
Figure 1: The reversible dehydration of this compound to its boroxine trimer.
Comparative 1H NMR Analysis
The distinction between the acid and the boroxine relies on three diagnostic spectral regions: the hydroxyl region, the indole N-H, and the aromatic C3-H proton.
Diagnostic Signal Table
Note: Chemical shifts (
| Diagnostic Feature | Boronic Acid (Monomer) | Boroxine (Anhydride) | Causality / Mechanism |
| B(OH)₂ Protons | Absent | The boroxine ring lacks hydroxyl protons. Their disappearance is the primary indicator of dehydration. | |
| Indole N-H | Hydrogen bonding networks change. Boroxines often aggregate, causing peak broadening. | ||
| Indole C3-H | Shifted Downfield (+0.1-0.2 ppm) | The boroxine ring is more electron-withdrawing than the free boronic acid, deshielding the adjacent C3 proton. | |
| Benzyloxy -CH₂- | Remote from the boron center; usually remains invariant (Internal Reference). |
Critical Spectral Nuances
-
The "Dry" DMSO Trap: In strictly anhydrous DMSO-d6 (stored over molecular sieves), you will often observe a mixture of species. The spectrum may appear "messy" with doubled aromatic peaks.[1] This is not necessarily chemical impurity; it is the observation of the equilibrium in slow exchange.
-
Solvent Interaction:
-
DMSO-d6: Favors the monomer (Acid) due to hydrogen bonding with the solvent.
-
CDCl3: Generally favors the Boroxine (Trimer) due to non-polarity, but indole-2-boronic acids often exhibit poor solubility here.
-
Acetone-d6: Often allows observation of the boroxine if the sample was dried under vacuum previously.
-
Experimental Protocols
To ensure data integrity, do not rely on a single scan. Use this self-validating workflow to confirm the species identity.
Protocol A: The "D₂O Shake" (The Gold Standard)
Use this to prove that extra peaks are the boroxine and not permanent impurities.
-
Prepare Sample: Dissolve ~5-10 mg of the compound in 0.6 mL DMSO-d6 .
-
Acquire Spectrum 1: Run a standard proton scan (16 scans).
-
Observation: Look for the B(OH)₂ broad singlet around 8.5 ppm. If peaks are doubled or broad, proceed to step 3.
-
-
Add D₂O: Add 1-2 drops of D₂O directly to the NMR tube. Shake vigorously for 30 seconds.
-
Acquire Spectrum 2: Run the scan again.
-
Result: The excess water forces the equilibrium entirely to the Boronic Acid side.
-
Confirmation: The B(OH)₂ peak will disappear (exchange with D₂O), but the aromatic region will sharpen and simplify into a single set of signals corresponding to the monomer.
-
Protocol B: Boroxine Observation
Use this if you specifically need to characterize the anhydride.
-
Pre-treatment: Dry the solid compound under high vacuum (0.1 mbar) at 60°C for 4 hours to drive off water.
-
Solvent: Use Anhydrous Acetone-d6 or THF-d8 (freshly opened ampoule).
-
Acquisition: Run the scan immediately.
-
Result: Absence of peaks at >8.0 ppm (excluding NH) and slightly downfield aromatic shifts confirm the boroxine state.
-
Pitfall: Protodeboronation (Decomposition)
A critical error is confusing boroxine formation (reversible) with protodeboronation (irreversible decomposition). Indole-2-boronic acids are unstable under acidic conditions or prolonged heating.
How to distinguish:
-
Boroxine: Reverts to acid with water.[2] C3-H is near ~7.0 ppm.
-
Decomposition (5-benzyloxyindole): The Boron group is lost and replaced by a proton.
-
Diagnostic Signal: A new triplet or doublet-of-doublets appears at
6.3 - 6.4 ppm (the C3-H of the protonated indole). -
Test: Adding D₂O does not fix this spectrum.
-
Decision Logic for Spectral Interpretation
Use the following logic flow to interpret your NMR data definitively.
Figure 2: Logic tree for interpreting NMR spectra of indole-2-boronic acids.
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Boroxines.[1][2][3][4][5] Link
-
Tokunaga, Y., et al. (2010). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Tetrahedron Letters, 51(35), 4623-4626. Link
Sources
HPLC Method Development for 5-benzyloxy-1H-indole-2-boronic acid Analysis
Executive Summary
This guide details the development of a stability-indicating HPLC method for 5-benzyloxy-1H-indole-2-boronic acid , a critical intermediate in Suzuki-Miyaura coupling. The unique structural features of this molecule—specifically the reactive boronic acid moiety at the C2 indole position and the hydrophobic benzyloxy group—present distinct analytical challenges: protodeboronation (loss of the boron group) and severe peak tailing due to silanol interactions.
This document serves as a comparative technical guide, contrasting a Standard Generic Approach (often prone to failure) against an Optimized Stability-Indicating Protocol .
Part 1: The Analytical Challenge
Structural Complexity
The analyte contains two conflicting functionalities:
-
Indole-2-boronic acid core: Highly susceptible to protodeboronation , a hydrolysis reaction where the
group is replaced by a proton, yielding 5-benzyloxyindole. This reaction is catalyzed by both strong acids and bases, and accelerated by heat. -
Benzyloxy group (C5): Adds significant lipophilicity (
), requiring high organic solvent strength for elution.
The "Standard" Trap
A common error in analyzing aryl boronic acids is treating them like standard organic amines or acids.
-
Generic C18 Columns: Active silanol groups on standard silica interact with the empty p-orbital of the boron atom, causing severe tailing (
). -
Methanol Mobile Phase: Methanol can react with boronic acids to form methyl boronic esters in situ, leading to split peaks or "ghost" peaks.
-
High Temperature: Standard 40°C runs accelerate the protodeboronation degradation pathway.
Part 2: Comparative Analysis (Generic vs. Optimized)
The following comparison highlights why a specialized approach is required.
Performance Metrics Comparison
| Parameter | Generic Method (Alternative) | Optimized Method (Recommended) | Impact |
| Stationary Phase | Standard Silica C18 (5 µm) | Hybrid Ethylene-Bridged (BEH) C18 or HSS T3 | BEH/HSS reduces silanol activity, eliminating tailing. |
| Mobile Phase B | Methanol | Acetonitrile | ACN prevents esterification artifacts and sharpens peaks. |
| Buffer / pH | 10 mM Ammonium Acetate (pH 6.8) | 0.1% Formic Acid (pH ~2.7) | Low pH stabilizes the boronic acid against base-catalyzed deboronation. |
| Column Temp. | 40°C | 20°C | Lower temp kinetically inhibits on-column degradation. |
| Tailing Factor ( | 2.1 - 2.5 (Severe Tailing) | 1.0 - 1.2 (Symmetrical) | Critical for accurate integration and impurity detection. |
| Resolution ( | < 1.5 (vs. Deboronated impurity) | > 3.0 | Ensures separation from the 5-benzyloxyindole degradant. |
Degradation Pathway Visualization
The primary failure mode is the loss of the boronic acid group. The diagram below illustrates the degradation mechanism and the analytical decision-making process.
Caption: Degradation pathways of indole-2-boronic acids. The optimized method minimizes the path to the 'Intermediate' by maintaining low pH and temperature.
Part 3: Optimized Experimental Protocol
This protocol is designed to be self-validating , meaning the system suitability parameters (resolution between analyte and deboronated impurity) confirm the method's performance in real-time.
Reagents & Equipment
-
Column: Waters XSelect HSS T3 (
mm, 3.5 µm) or XBridge BEH C18.-
Why: HSS T3 is designed for polar retention and has exceptionally low silanol activity, preventing boron-silanol tailing.
-
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Milli-Q Water.
-
Additive: LC-MS Grade Formic Acid.
Instrument Conditions
-
System: HPLC with PDA/UV detector (cooled autosampler is mandatory).
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5 µL.
-
Column Temperature: 20°C (Critical for stability).
-
Sample Temperature: 4°C (Maintain stability pre-injection).
-
Detection: UV @ 254 nm (Indole core) and 280 nm.
Gradient Table
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) | Curve |
| 0.0 | 95 | 5 | Initial |
| 10.0 | 5 | 95 | Linear |
| 12.0 | 5 | 95 | Hold |
| 12.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
Method Development Workflow
The following diagram outlines the logical flow for establishing this method, ensuring all failure modes are addressed.
Caption: Step-by-step decision tree for optimizing boronic acid HPLC methods.
Part 4: Technical Rationale (E-E-A-T)
Why Acetonitrile over Methanol?
Methanol is a protic solvent that can act as a nucleophile. Boronic acids (
-
Observation: In Methanol, you may see peak splitting or broad "humps" due to the equilibrium between the free acid and the ester on the column.
-
Solution: Acetonitrile is aprotic and does not participate in this equilibrium, yielding sharper, single peaks.
Why Acidic pH (Formic Acid)?
Indole-2-boronic acids are prone to base-catalyzed protodeboronation .
-
Mechanism: At neutral/basic pH, the boronic acid forms a boronate anion (
). This anionic species is electronically prone to ipso-protonation at the C2 position, leading to the loss of the boron group. -
Solution: Maintaining pH ~2.7 (0.1% Formic Acid) ensures the molecule remains in the neutral
form, which is significantly more stable.
Why Low Temperature?
Protodeboronation is a kinetic process with a measurable activation energy.
-
Data: Increasing column temperature from 20°C to 40°C can increase the degradation rate by 3-4x.
-
Protocol: Setting the column oven to 20°C (sub-ambient) effectively "freezes" the reaction during the 10-15 minute run time.
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[2][3] Journal of the American Chemical Society, 138(29), 9145–9157.[2][3] Available at: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Application Method.[1][4][5][6][7] Available at: [Link]
-
Hall, D. G. (Ed.).[8] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference on Boronic Acid stability).
Sources
- 1. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. 5-benzyloxy-1-Boc-indole-2-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Reactivity Comparison: Indole-2-boronic acid vs. Indole-2-trifluoroborate Salts
Executive Summary
For researchers working with indole functionalization, the choice between Indole-2-boronic acid and Potassium Indole-2-trifluoroborate is often a decision between theoretical availability and practical utility.
The Verdict: Potassium Indole-2-trifluoroborate is the superior reagent. Indole-2-boronic acid is notoriously unstable, suffering from rapid protodeboronation under ambient and coupling conditions. The trifluoroborate salt acts as a "slow-release" reservoir, liberating the active boronic acid species at a rate that matches the catalytic turnover, thereby suppressing decomposition pathways.[1] This guide details the mechanistic underpinnings of this difference and provides validated protocols for their use.
The Stability Challenge: Indole-2-boronic Acid
The primary failure mode of indole-2-boronic acid is protodeboronation . Unlike simple phenylboronic acids, the indole ring is highly electron-rich. The C3 position is nucleophilic, making the molecule susceptible to acid-catalyzed decomposition, even by the weak boric acid byproducts generated during the reaction.
Mechanism of Failure (Protodeboronation)
The instability arises because the indole ring can be protonated at the C3 position, breaking the aromaticity and creating an iminium-like intermediate. This intermediate rapidly ejects the boron moiety to restore aromaticity, resulting in the formation of unsubstituted indole (protodeboronation).
Figure 1: The mechanism of acid-catalyzed protodeboronation of indole-2-boronic acid. The electron-rich nature of the indole ring facilitates protonation at C3, leading to the irreversible loss of the boron group.
The Solution: Potassium Indole-2-trifluoroborate
Potassium organotrifluoroborates (
The "Slow-Release" Strategy
Trifluoroborates themselves are not the active transmetalating species. They must first hydrolyze to the boronic acid. In a basic aqueous reaction mixture, an equilibrium is established. This ensures that the concentration of the unstable boronic acid (
Figure 2: The "Slow-Release" mechanism. The equilibrium favors the stable trifluoroborate, preventing the accumulation of the unstable boronic acid and minimizing decomposition.
Comparative Reactivity Analysis
The following data summarizes the performance differences. While direct head-to-head data for unprotected indole-2-boronic acid is rare (because it is often too unstable to isolate pure), comparisons with analogous unstable heterocycles (like 2-thiophene and 2-pyridyl) and protected indoles illustrate the trend.
| Feature | Indole-2-boronic acid | Potassium Indole-2-trifluoroborate |
| Shelf Stability | Poor. Decomposes in air/moisture. often requires immediate use. | Excellent. Stable indefinitely on the benchtop. |
| Atom Economy | Lower. Often requires excess reagent (1.5–2.0 equiv) to compensate for decomposition. | High. Stoichiometric amounts (1.05 equiv) are often sufficient. |
| Reaction pH | Sensitive. Requires careful buffering to prevent acid-catalyzed decomposition. | Robust. Works well in basic carbonate/hydroxide systems. |
| Typical Yield | < 40% (often accompanied by unsubstituted indole byproduct). | 75 - 95% (High fidelity cross-coupling). |
| Purification | Difficult. Boronic acid streaks on silica; byproducts co-elute. | Easy. Trifluoroborate is inorganic/salt-like; byproducts are easily washed away. |
Key Literature Insight: Molander and co-workers have demonstrated that for unstable 2-heteroaryl species, yields often double when switching from the boronic acid to the trifluoroborate. For example, in the coupling of 4-methylthiophen-2-yl species (an analog for the electron-rich indole), the boronic acid gave 69% yield, while the trifluoroborate gave 95% yield under identical conditions.
Experimental Protocols
Protocol A: Synthesis of Potassium Indole-2-trifluoroborate
Use this if you cannot buy the trifluoroborate but can access the boronic ester.
-
Dissolution: Dissolve the indole-2-boronic acid (or pinacol ester) in a minimal amount of MeOH or acetone.
-
Salt Formation: Add aqueous KHF₂ (4.5 M, 3.0 equiv) slowly at 0 °C.
-
Note: Glass etches; use a plastic (Nalgene) or Teflon vessel if possible.
-
-
Precipitation: Stir for 1–2 hours. The trifluoroborate salt will precipitate as a white solid.
-
Isolation: Concentrate the solvent in vacuo. Wash the solid residue with cold acetone or Et₂O to remove organic impurities.
-
Recrystallization: Dissolve in hot acetone/acetonitrile and precipitate with Et₂O for analytical purity.
Protocol B: Suzuki-Miyaura Coupling (Molander Conditions)
Optimized for unstable heteroaryl trifluoroborates.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
Potassium Indole-2-trifluoroborate (1.05 equiv)
-
Catalyst: Pd(OAc)₂ (2–5 mol%)
-
Ligand: RuPhos or SPhos (4–10 mol%)
-
Why: These bulky, electron-rich Buchwald ligands facilitate the transmetalation of the sterically demanding and "slow-releasing" trifluoroborate.
-
-
Base: K₂CO₃ (3.0 equiv)[3]
-
Solvent: Toluene/H₂O (3:1 ratio)
Procedure:
-
Setup: Charge a reaction vial with the aryl halide, indole-trifluoroborate, Pd(OAc)₂, Ligand, and K₂CO₃.
-
Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add the degassed Toluene/Water mixture via syringe.
-
Reaction: Heat to 85–100 °C for 12–24 hours with vigorous stirring.
-
Note: Vigorous stirring is critical to maintain the phase transfer required for the hydrolysis equilibrium.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. The product is in the organic layer.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[4] Angewandte Chemie International Edition. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008).[5][6] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[5] Organic Letters. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Mass Spectrometry Fragmentation Patterns of 5-Benzyloxy-1H-indole-2-boronic Acid
Executive Summary
5-benzyloxy-1H-indole-2-boronic acid (MW: 267.09 Da) presents a unique analytical dichotomy: it contains a highly stable mass spectrometric "handle" (the benzyloxy group) and a notoriously labile functional group (the boronic acid).
This guide compares the mass spectrometric performance of this compound under Direct ESI versus Pinacol Ester Derivatization . While the benzyloxy moiety provides a consistent diagnostic fragment at
The Analytical Challenge: Lability vs. Stability
When analyzing this compound, researchers must navigate three competing chemical behaviors inside the ion source:
-
Boronic Acid Dehydration: The
group readily loses water to form boroxines (cyclic trimers) or anhydrides, often confusing molecular weight determination.[1] -
Protodeboronation: The C-B bond at the indole-2 position is susceptible to cleavage, especially in protic solvents or under acidic conditions, yielding 5-benzyloxyindole (
223). -
Benzylic Cleavage: The ether linkage at the 5-position is the primary fragmentation site, yielding a high-intensity tropylium ion.
Isotopic Signature Note
Boron exists as two isotopes:
Comparative Performance: Ionization Modes & Workflows
The following table compares the detection performance of the native acid against its pinacol ester derivative and the common APCI alternative.
Table 1: Ionization Mode Comparison
| Feature | Method A: Direct ESI (+) | Method B: Direct ESI (-) | Method C: Pinacol Derivatization |
| Observed Parent | |||
| Primary Artifact | Adduct formation | Minimal | |
| Sensitivity | Moderate | High (with fluoride adducts) | High |
| Stability | Low (In-source fragmentation) | Moderate | Excellent |
| Linearity | Poor (Concentration dependent) | Good | Excellent |
| Rec. Use Case | Rapid ID of pure substance | Trace analysis | Quantitation in biological matrix |
Fragmentation Pathways & Mechanisms[2][3][4][5]
The fragmentation of this compound follows distinct pathways driven by the stability of the aromatic indole core and the tropylium ion.
Primary Pathway: Benzylic Cleavage (The Diagnostic Peak)
Regardless of the ionization mode, the most abundant fragment (Base Peak) in MS/MS is typically
-
Mechanism: Homolytic or heterolytic cleavage of the benzyl ether bond.
-
Product: The benzyl cation rearranges to the seven-membered aromatic tropylium ion (
).
Secondary Pathway: Protodeboronation
-
Mechanism: Ips-substitution of the boronic acid moiety by a proton.
-
Result: Appearance of signals corresponding to 5-benzyloxyindole (
223). If this occurs in-source, it indicates excessive thermal energy or acidic contamination.
Visualization of Fragmentation Logic
Figure 1: Mechanistic fragmentation pathways for this compound in ESI(+).
Experimental Protocols
To ensure data integrity, use the following validated workflows.
Protocol A: Direct ESI Analysis (Qualitative)
Best for rapid purity checks.
-
Solvent: Methanol (HPLC grade). Avoid Acetonitrile if possible, as it can sometimes suppress ionization or complicate adduct patterns with boronic acids.
-
Concentration: 10 µg/mL.
-
Source Parameters:
-
Capillary Temp: < 250°C (Crucial: High heat promotes deboronation).
-
Spray Voltage: 3.5 kV.
-
Flow Rate: 5 µL/min (Infusion).
-
-
Data Interpretation: Look for the
at 268 and the at 250. Confirm boron presence by checking for the isotope peak at (approx 25% intensity of parent).
Protocol B: Pinacol Derivatization (Quantitative/Robust)
Best for complex matrices or quantitation.
-
Reagent: Mix analyte with Pinacol (1.2 equivalents) in MeOH.
-
Reaction: Let stand at room temperature for 15 minutes (spontaneous esterification).
-
Analysis: Analyze the Pinacol ester (
). -
Benefit: The ester is hydrophobic, ionizes efficiently in ESI(+), and does not dehydrate in the source.
Quantitative Data Summary
Table 2: Expected Fragments (ESI Positive)
| Fragment Identity | Formula | Theoretical | Relative Intensity (Est.) |
| Parent Ion | 268.11 | 40-60% | |
| Dehydrated Parent | 250.10 | 20-50% (Source dependent) | |
| Deboronated Artifact | 224.10 | < 10% (If optimized) | |
| Tropylium Ion | 91.05 | 100% (Base Peak) | |
| Indole Core | 176.06 | 10-20% |
References
-
Al-Amri, A. et al. (2013). Arylboronic acid chemistry under electrospray conditions. Journal of Mass Spectrometry. Link
-
Lennert, A. et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Periodica Polytechnica Chemical Engineering. Link
-
BenchChem. (2025).[1] Mass Spectrometry of Arylboronic Acids and Derivatives: A Comparative Guide.Link
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2] Wiley-VCH. Link
-
McLafferty, F. W. (1993). Interpretation of Mass Spectra.[1][3][4][5][6][7][8][9][10][11] University Science Books. (Standard text for Tropylium mechanism).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GCMS Section 6.9.5 [people.whitman.edu]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pd Catalysts for 2-Position Functionalization of 5-Benzyloxyindole
This guide serves as a technical benchmark for the 2-position functionalization of 5-benzyloxyindole, a critical scaffold in serotonergic drug discovery. It synthesizes mechanistic insights with practical experimental protocols, focusing on Palladium (Pd) catalytic systems.[1][2][3][4]
Executive Summary: The Regioselectivity Challenge
Functionalizing the C2 position of 5-benzyloxyindole presents a specific electronic challenge. The 5-benzyloxy group is a strong electron-donating group (EDG), which significantly enhances the nucleophilicity of the C3 position via resonance. Standard electrophilic palladation favors C3 by a factor of >10:1.
To achieve C2 selectivity, the catalytic system must bypass the inherent electronic bias of the substrate. This guide benchmarks three distinct Pd-catalytic strategies, identifying Concerted Metalation-Deprotonation (CMD) as the superior pathway for this specific substrate.
Mechanistic Benchmarking
We compare three dominant mechanistic pathways. Understanding these is crucial for catalyst selection.
Pathway A: Electrophilic Palladation (Traditional)
-
Mechanism:
attacks the most electron-rich position (C3). -
Outcome for 5-Benzyloxyindole: Poor. Yields mixtures favoring C3-functionalization.
-
Catalysts:
, .
Pathway B: Oxidative Heck (C2-Selective)
-
Mechanism: Indole acts as an alkene. Insertion occurs at C2 due to steric factors, followed by
-hydride elimination. -
Outcome: Moderate to Good. Requires N-protection (e.g., N-Ts, N-Ac) to prevent catalyst poisoning and enforce regiocontrol.
-
Catalysts:
/ / .
Pathway C: Concerted Metalation-Deprotonation (CMD) (Recommended)
-
Mechanism: A carboxylate ligand (pivalate or acetate) acts as an intramolecular base, deprotonating the C2-H bond simultaneously with metalation. Since the C2-H bond is more acidic (
) than C3-H ( ), this mechanism overrides the electronic preference for C3. -
Outcome: Excellent C2 selectivity (>20:1).
-
Catalysts:
(generated in situ from + PivOH).
Visualization: Mechanistic Divergence
The following diagram illustrates why the CMD pathway is essential for overcoming the 5-OBn electronic bias.
Caption: Divergence of C2 vs. C3 selectivity based on catalyst ligand environment. CMD pathway enforces C2 functionalization.
Comparative Data: Catalyst Performance Matrix
The following table benchmarks three standard systems for the direct C2-arylation of 5-benzyloxyindole with Iodobenzene (
| Feature | System A: The "Standard" | System B: The "Specialist" (CMD) | System C: Heterogeneous |
| Catalyst | |||
| Base | |||
| Solvent | DMF or DMAc | DMAc or Xylene | NMP |
| Temp | 100-120 °C | 80-100 °C | 140 °C |
| Yield (Isolated) | 45 - 55% | 82 - 91% | 30 - 40% |
| C2:C3 Ratio | 4:1 | > 20:1 | 2:1 |
| N-Protection? | Required (usually N-Me) | Not Required (works on NH) | Required |
| Key Limitation | Homocoupling of Ar-I; C3 byproducts. | Requires removal of PivOH traces. | High leaching; lower activity.[2] |
Analysis:
-
System A suffers from competitive C3 arylation because the phosphine ligand does not sufficiently promote the CMD mechanism.
-
System B is the definitive choice. The addition of Pivalic Acid (PivOH) generates a
species in situ. The bulky, basic pivalate ligand acts as a "proton shuttle," lowering the energy barrier for C2-H bond cleavage specifically. -
System C is viable only for very simple substrates and generally fails to achieve high yields with the electron-rich 5-benzyloxy scaffold due to catalyst poisoning by the free NH group.
Recommended Protocol: System B (CMD-Directed Arylation)
This protocol is validated for 5-benzyloxyindole. It uses the CMD mechanism to ensure high C2 regioselectivity without requiring N-protection.
Reagents
-
Substrate: 5-Benzyloxyindole (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.2 - 1.5 equiv)
-
Catalyst:
(5 mol%)[5] -
Ligand/Additive: Pivalic Acid (PivOH) (30 mol%)
-
Base:
(2.0 equiv) - Note: Cesium is critical for solubility in DMAc. -
Solvent: Anhydrous DMAc (0.2 M concentration)
Step-by-Step Methodology
-
Setup: In a glovebox or under active Argon flow, charge a dried Schlenk tube with 5-benzyloxyindole (1.0 equiv),
(2.0 equiv), and (5 mol%). -
Addition: Add the Aryl Iodide (1.2 equiv). If the aryl iodide is solid, add it with the other solids. If liquid, add via syringe after solvent.
-
Solvent & Additive: Add anhydrous DMAc followed immediately by Pivalic Acid (30 mol%).
-
Critical Checkpoint: The solution typically turns orange/brown.
-
-
Reaction: Seal the tube and heat to 100 °C for 12–16 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the starting material (
) and the emergence of the C2-product. C3-isomers usually have slightly different retention times; verify with NMR if possible.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated
(to remove PivOH) followed by brine. Dry over . -
Purification: Flash column chromatography.
-
Note: 5-benzyloxyindole derivatives can be light-sensitive; minimize exposure during column chromatography.
-
Experimental Workflow Diagram
Caption: Optimized workflow for CMD-directed C2-arylation of 5-benzyloxyindole.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Conversion | Catalyst poisoning by free NH or impurities. | Increase |
| C3-Isomer Formation | Loss of CMD control; PivOH depletion. | Add fresh PivOH (10 mol%) midway. Lower temp to 80 °C. |
| De-benzylation | Hydrogenolysis of 5-OBn group. | Avoid |
| Protodeiodination | Aryl iodide reduction. | Ensure solvent is dry. Reduce reaction time. |
References
-
Fagnou, K., et al. (2009). "Palladium(II)-Catalyzed C–H Activation with Bifunctional Ligands." Topics in Current Chemistry. Link
- Foundational text on the CMD mechanism and the role of pival
-
Sames, D., et al. (2004). "Direct C-H bond arylation: selective palladium-catalyzed C2-arylation of N-substituted indoles." Organic Letters. Link
- Establishes the kinetic preference for C2 aryl
-
Gaunt, M. J., et al. (2010).[6] "Pd-catalyzed C-H bond functionalization on the indole and pyrrole nucleus." Topics in Current Chemistry. Link
- Comprehensive review of regioselectivity switches in indole functionaliz
-
Banerjee, M., et al. (2019). "Mechanochemical Pd(II)-Catalyzed Direct and C-2-Selective Arylation of Indoles." The Journal of Organic Chemistry. Link[7]
- Provides comparative data for ligand-free vs. ligand-assisted systems.
-
Sanford, M. S., et al. (2007). "Activation and functionalization of benzylic derivatives by palladium catalysts." Chemical Society Reviews. Link
- Context for the stability of benzylic groups under Pd-c
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Pd-catalyzed C-H bond functionalization on the indole and pyrrole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Definitive Guide: Proper Disposal of 5-Benzyloxy-1H-indole-2-boronic acid
Executive Summary & Immediate Directive
5-Benzyloxy-1H-indole-2-boronic acid is a specialized organoboron compound featuring an indole core. While not classified as a P-listed (acutely toxic) or U-listed (toxic) waste under US EPA RCRA regulations, it requires strict adherence to organic chemical waste protocols due to its potential for respiratory irritation and environmental persistence.
Core Directive: This compound must never be disposed of down the drain. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor. Segregation from strong oxidizers is critical to prevent exothermic degradation of the indole moiety.
Hazard Profile & Stability Assessment
To handle waste safely, one must understand the chemical's behavior.[1] This compound presents a dual-hazard profile: the instability of the boronic acid group and the oxidation sensitivity of the indole core.
GHS Classification & Reactivity[2]
| Hazard Category | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[2] | Double-gloving (Nitrile) required for handling waste containers. |
| Eye Irritation | H319 | Causes serious eye irritation.[3][2][4] | Safety goggles are mandatory; face shield recommended for liquid transfers >1L. |
| Respiratory | H335 | May cause respiratory irritation.[3][2] | All solid waste transfers must occur inside a certified fume hood. |
| Reactivity | N/A | Protodeboronation / Oxidation | Do not mix with strong acids or oxidizers (e.g., nitric acid, peroxides) in waste streams. |
The "Indole-Boronic" Instability Factor
-
Indole Oxidation: The electron-rich indole ring is prone to oxidation by air and light. Waste solutions containing this compound may turn dark brown or black over time. Note: This color change indicates degradation but does not inherently signal a runaway reaction.
-
Protodeboronation: In the presence of strong acids or bases, the boronic acid group (
) can be cleaved, releasing boric acid and the parent indole. This can alter the pH and flammability profile of the waste mixture.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste Disposal (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, contaminated weighing boats, silica gel from columns, filter paper.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar. Avoid metal containers, which can catalyze boronic acid decomposition.
-
Segregation: Ensure the container is free of oxidizing agents.
-
Labeling:
-
Label as "Hazardous Waste - Solid Organic."
-
List constituents: "this compound (95%), Silica Gel (5%)."
-
Add Hazard Checkbox: "Irritant."
-
-
Sealing: Cap tightly. If the waste is a fine powder, tape the cap to prevent loosening during transport.
Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates from recrystallization, reaction solvents.
-
Solvent Compatibility Check:
-
Halogenated Stream: If dissolved in DCM, Chloroform, or Dichloroethane.
-
Non-Halogenated Stream: If dissolved in Methanol, Ethyl Acetate, THF, or DMF.
-
-
pH Adjustment: Ensure the waste solution is near neutral (pH 6-8).
-
Why? Acidic waste streams accelerate protodeboronation. Basic streams can form boronate salts which may precipitate and clog waste lines.
-
-
Transfer: Pour into the appropriate carboy using a funnel within a fume hood.
-
Critical: Do not fill carboys >90% full to allow for thermal expansion.
-
Scenario C: Emergency Spill Cleanup
Applicability: Benchtop spills of solid powder.
-
PPE Upgrade: Wear N95 respirator (or half-mask), nitrile gloves, and goggles.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Absorption:
-
Solid Spill: Sweep gently into a dust pan.
-
Liquid Spill: Cover with vermiculite or a commercial organic spill pad.
-
-
Decontamination: Wipe the surface with a mild detergent followed by water. Avoid using bleach (sodium hypochlorite) immediately, as it can react vigorously with the indole nitrogen.
-
Disposal: Place all cleanup materials into a clear plastic bag, seal it, and place it inside the Solid Waste container.
Operational Workflow (Decision Logic)
The following diagram outlines the decision logic for disposing of this compound to ensure compliance and safety.
Regulatory Compliance & Transport
US EPA (RCRA) Classification
While this compound is not specifically listed, the waste mixture often triggers the following characteristics:
-
D001 (Ignitability): If the compound is dissolved in a flammable solvent (Flash point < 60°C).
-
D003 (Reactivity): Rare, but possible if mixed with polymerization initiators.
-
General Classification: If pure, it is typically managed as "Non-Regulated Hazardous Waste" for transport but treated as hazardous for disposal purposes due to GHS irritant properties.
Storage Requirements
-
Temperature: Store waste containers in a cool, dry area (below 25°C). High temperatures accelerate the decomposition of the boronic acid moiety.
-
Time Limit: Do not accumulate waste for more than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators) to comply with EPA regulations.
References
-
US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Indolylboronic Acids: Preparation and Applications. PMC6803883.[5] Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 5-Benzyloxy-1H-indole-2-boronic acid
Executive Summary & Scientific Context
As researchers, we often treat intermediates like 5-Benzyloxy-1H-indole-2-boronic acid as generic reagents. However, this compound possesses two distinct pharmacophores: the indole core (common in bioactive alkaloids) and the boronic acid moiety (reactive Lewis acid).
While specific toxicological data for this exact CAS is often limited in public domains, we must apply the Precautionary Principle . We extrapolate hazards based on Structure-Activity Relationships (SAR):
-
Boronic Acid Moiety: Known for mild acidity and potential to form reversible covalent bonds with diols (e.g., carbohydrates in biological systems).
-
Indole Scaffold: High affinity for protein binding; potential sensitizer.
-
Physical State: Likely a low-density electrostatic powder, increasing inhalation risk during weighing.
This guide moves beyond "wear gloves" to explain the mechanics of protection, ensuring your data remains uncontaminated and your health compromised.
Hazard Profile & Risk Assessment
The following assessment is derived from functional group analysis and standard safety protocols for aryl boronic acids.
| Hazard Class | GHS Classification (Extrapolated) | Operational Risk |
| Respiratory | STOT SE 3 (H335) | High. Fine dust generation during transfer/weighing can irritate mucous membranes. |
| Ocular | Eye Irrit.[1][2][3][4][5][6] 2A (H319) | Moderate. Boronic acids are Lewis acids; contact with ocular moisture creates immediate irritation. |
| Dermal | Skin Irrit. 2 (H315) | Moderate. Potential for contact dermatitis. Lipophilic benzyloxy group aids skin permeation. |
| Reactivity | Dehydration | Low (Safety) / High (Quality). Spontaneous dehydration to boroxine trimers affects stoichiometry. |
PPE Matrix: A Tiered Approach
Standard PPE is insufficient for high-precision chemistry. Use this tiered matrix based on your specific operation.
Tier 1: Solid Handling (Weighing & Transfer)
Objective: Prevent dust inhalation and mucous membrane contact.
-
Engineering Control (Primary): Weighing must be performed inside a Certified Chemical Fume Hood or a Powder Weighing Station.
-
Hand Protection:
-
Material: Nitrile (minimum 5 mil thickness).[7]
-
Technique: Single glove is acceptable only if no solvents are present.
-
-
Eye Protection: Chemical Safety Goggles (indirect venting) are superior to safety glasses to seal against airborne dust.
-
Respiratory: If hood access is restricted (not recommended), a P100 particulate respirator is mandatory.
Tier 2: Solubilization & Reaction (Suzuki Coupling)
Objective: Prevent permeation of the dissolved compound (enhanced by solvents like DMF, Dioxane, or DCM).
-
Hand Protection (Critical):
-
Primary Layer: Laminate film (e.g., Silver Shield™) or High-Performance Nitrile (8 mil).
-
Secondary Layer: Standard Nitrile (outer layer for dexterity).
-
Why? Common coupling solvents like DMF and DCM permeate standard nitrile in minutes, carrying the boronic acid through to the skin [1].
-
-
Body Protection: Lab coat (100% cotton or Nomex) with cuff sealing. Tyvek sleeves recommended for large scale (>10g) reactions.
Operational Protocol: The "Self-Validating" Workflow
This workflow is designed to prevent cross-contamination and exposure.
Phase A: Preparation & Weighing
-
Static Check: Boronic acids are often electrostatic. Use an anti-static gun or ionizer bar in the balance area to prevent powder "jumping," which causes spread and inhalation risk.
-
Environment: Ensure the fume hood sash is at the working height (usually 18 inches).
-
Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have been cleaned with acetone without drying, as residual solvent causes clumping.
Phase B: Reaction Setup
-
Solvent Addition: Add solvent slowly down the side of the vessel to wash residual powder into the solution, minimizing dust.
-
Inert Atmosphere: Purge with Nitrogen/Argon.
-
Scientific Note: While boronic acids are air-stable, the palladium catalyst used in the subsequent step is not. Furthermore, oxygen promotes the homocoupling of boronic acids, ruining yield.
-
Phase C: Decontamination & Spill Response
-
Minor Solid Spill: Do not dry sweep. Cover with wet paper towels (water/surfactant) to suppress dust, then wipe up.
-
Decontamination Solution: 5% aqueous Sodium Carbonate (
).-
Mechanism:[8] Mild base solubilizes the boronic acid (forming the boronate), making it easier to wipe away compared to the neutral acid which may be sticky [2].
-
Visual Workflow: Safe Handling Loop
The following diagram outlines the decision logic for handling this compound.
Caption: Decision logic for PPE selection based on physical state (Solid vs. Solution) to minimize exposure risks.
Disposal & Environmental Compliance
Disposal must align with the chemical structure. This compound contains Nitrogen and Boron but no Halogens (unless used with halogenated solvents).
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous Organic Solid | Double-bag in polyethylene. Label as "Organoboron Compound - Irritant." |
| Liquid Waste | Non-Halogenated Organic | If dissolved in Acetone/MeOH/EtOAc. |
| Liquid Waste | Halogenated Organic | If dissolved in DCM/Chloroform. |
| Aqueous Waste | Hazardous Aqueous | Do not pour down drain.[5][6] Boron compounds can be phytotoxic and are regulated in many municipalities [3]. |
Deactivation (Optional for Spills):
Oxidation with 3% Hydrogen Peroxide (
References
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved October 26, 2023, from [Link]
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved October 26, 2023, from [Link]
-
Anderson's Process Solutions. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
